4-Chloro-2-fluoro-5-methylbenzaldehyde
Description
BenchChem offers high-quality 4-Chloro-2-fluoro-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMNJWMQFXIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-Chloro-2-fluoro-5-methylbenzaldehyde: A Technical Guide to Chemical Properties, Synthesis, and Applications
Executive Summary
As a critical building block in advanced organic synthesis, 4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2) serves as a highly versatile intermediate for the development of complex agrochemicals and pharmaceutical active ingredients. The presence of three distinct functional groups—chlorine, fluorine, and a methyl moiety—on the benzaldehyde scaffold provides a unique electronic and steric environment. This enables highly regioselective downstream functionalization, making it particularly valuable in the synthesis of aryl-haloalkylpyrazole herbicides (such as fluazolate) and novel drug candidates.
This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, spectroscopic characterization, and downstream applications, formulated specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of 4-Chloro-2-fluoro-5-methylbenzaldehyde is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during scale-up operations [1].
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-Chloro-2-fluoro-5-methylbenzaldehyde |
| CAS Registry Number | 177211-30-2 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Physical Form | Solid (White to Off-White) |
| Melting Point | 69 – 70 °C |
| InChI Key | NRYMNJWMQFXIAC-UHFFFAOYSA-N |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 4-Chloro-2-fluoro-5-methylbenzaldehyde typically relies on electrophilic aromatic substitution or directed organometallic formylation. Below are two field-proven, self-validating protocols.
Synthetic pathways for 4-Chloro-2-fluoro-5-methylbenzaldehyde.
Protocol 1: Rieche Formylation of 2-Chloro-4-fluorotoluene
This method leverages a Lewis acid-catalyzed formylation, which is highly scalable and cost-effective for industrial applications [2].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-4-fluorotoluene in anhydrous methylene chloride (CH₂Cl₂) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis and deactivation of the moisture-sensitive Lewis acid catalyst.
-
-
Activation: Cool the reaction mixture to 0 °C. Add Titanium tetrachloride (TiCl₄) dropwise.
-
Causality: TiCl₄ acts as a potent Lewis acid. Cooling the system controls the exothermic complexation and prevents localized overheating, which could lead to polymerization.
-
-
Formylation: Add 1,1-dichloromethyl methyl ether dropwise.
-
Causality: Upon activation by TiCl₄, this reagent generates a highly reactive electrophilic dialkoxymethyl cation. The combined directing effects of the fluoro, chloro, and methyl groups regioselectively drive the electrophilic attack to the position para to the methyl group.
-
-
Maturation: Maintain the reaction at 0 °C for 4 hours.
-
Causality: Sustaining a low temperature maximizes regioselectivity and minimizes polyformylation side reactions.
-
-
Quenching & Extraction: Quench by pouring the mixture onto crushed ice, followed by extraction with ethyl acetate.
-
Causality: Ice safely hydrolyzes the titanium complexes without generating excessive heat that could degrade the newly formed aldehyde.
-
-
Self-Validating System: The protocol is validated in real-time by Thin-Layer Chromatography (TLC). The successful formation of the aldehyde is indicated by the appearance of a strongly UV-active spot with a lower Retention factor (Rf) than the starting material. Final validation is achieved via the distinct aldehyde proton peak at ~10.31 ppm in ¹H NMR.
Protocol 2: Directed Organometallic Formylation
This alternative route is ideal when starting from a brominated precursor, offering pristine regiocontrol via halogen-metal exchange [3].
Step-by-Step Methodology:
-
Grignard Initiation: Suspend magnesium turnings and a catalytic amount of iodine in anhydrous tetrahydrofuran (THF).
-
Causality: Iodine cleans the magnesium oxide layer from the turnings, exposing the active metal surface to initiate the Grignard formation smoothly.
-
-
Halogen-Metal Exchange: Add 5-bromo-2-chloro-4-fluorotoluene and heat to reflux.
-
Causality: The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl (~330 kJ/mol) and C-F (~485 kJ/mol) bonds. This thermodynamic difference ensures that magnesium selectively inserts into the C-Br bond, preventing unwanted side reactions at the chloro or fluoro sites.
-
-
Electrophilic Addition: Cool the resulting Grignard reagent to 0 °C and add anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF acts as the formylating agent. The resulting tetrahedral hemiaminal intermediate is stable under basic conditions at low temperatures, which strictly prevents multiple additions (over-alkylation).
-
-
Hydrolysis: Stir for 1 hour, then quench with 10% hydrochloric acid.
-
Causality: The acidic quench breaks down the stable tetrahedral intermediate, liberating the free aldehyde and water-soluble amine salts.
-
-
Self-Validating System: The reaction is validated by the complete consumption of the aryl bromide starting material (via GC-MS) and the emergence of a sharp carbonyl stretch at ~1690-1700 cm⁻¹ in Fourier Transform Infrared (FTIR) spectroscopy.
Spectroscopic Characterization
Accurate structural verification is paramount. The ¹H NMR profile of 4-Chloro-2-fluoro-5-methylbenzaldehyde is highly distinct due to the splitting patterns caused by the adjacent fluorine atom [3].
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹H | 2.41 | Singlet (s) | 3H | Ar-CH₃ : Deshielded by the aromatic ring, no adjacent protons to cause splitting. |
| ¹H | 7.24 | Doublet (d, J=7.1 Hz) | 1H | Ar-H (C3) : Split into a doublet by the ortho-fluorine atom (¹H-¹⁹F coupling). |
| ¹H | 7.75 | Doublet (d, J=7.8 Hz) | 1H | Ar-H (C6) : Split by long-range coupling or adjacent electronic environment. |
| ¹H | 10.31 | Singlet (s) | 1H | -CHO : Highly deshielded aldehyde proton, confirming successful formylation. |
Downstream Applications in Agrochemicals
4-Chloro-2-fluoro-5-methylbenzaldehyde is a cornerstone intermediate in the synthesis of advanced pyrazole-based herbicides, such as fluazolate. The aldehyde group provides an electrophilic center for nucleophilic attack, enabling the construction of complex aliphatic chains that are subsequently cyclized.
Downstream application workflow for pyrazole-based herbicides.
In a typical workflow, the aldehyde is reacted with a lithiated trifluoropropene derivative to form a trifluoroalkynol intermediate. This intermediate undergoes a catalyzed cyclization with tosylhydrazine (often using AgOTf as a catalyst) to construct the trifluoromethylpyrazole core [3]. The precise positioning of the chloro and fluoro groups on the original benzaldehyde ring is what ultimately imparts the high herbicidal activity and target specificity to the final molecule.
Safety, Handling, and Storage Protocols
As with many halogenated benzaldehydes, 4-Chloro-2-fluoro-5-methylbenzaldehyde requires stringent handling protocols to ensure operator safety and material integrity [1].
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage Causality: The compound must be stored under an inert atmosphere (argon or nitrogen) at ambient temperatures. Exposure to atmospheric oxygen can lead to the auto-oxidation of the aldehyde into its corresponding benzoic acid derivative (4-chloro-2-fluoro-5-methylbenzoic acid), compromising the purity of the reagent for downstream synthesis.
-
PPE Requirements: Handling must be conducted within a certified chemical fume hood using nitrile gloves, lab coats, and splash-proof safety goggles.
References
- Moedritzer, K., & Rogers, M. D. (1996). "Benzoyl derivatives and synthesis thereof." U.S. Patent No. 5,532,416A. Google Patents.
- Wang, Y., et al. (2013). "Preparation method of fluazolate as herbicide." Chinese Patent No. CN103450084A. Google Patents.
Comprehensive Technical Guide: Physical Properties and Characterization of 4-Chloro-2-fluoro-5-methylbenzaldehyde
Target Audience: Research Chemists, Analytical Scientists, and Drug Development Professionals Content Focus: Molecular properties, mechanistic synthesis, and self-validating analytical protocols.
Executive Summary & Molecular Identity
In modern drug discovery and agrochemical development, multi-substituted benzaldehydes serve as critical electrophilic building blocks. 4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2) is a highly versatile intermediate, offering three distinct functional handles: a reactive formyl group for condensation/olefination, a fluorine atom for metabolic stability or nucleophilic aromatic substitution (SNAr), and a chlorine atom for transition-metal-catalyzed cross-coupling reactions.
Understanding the physical properties and the causality behind its synthetic and analytical handling is paramount for researchers integrating this compound into complex synthetic pipelines.
Quantitative Physical and Chemical Properties
The following quantitative data summarizes the core physical and computational properties of 4-Chloro-2-fluoro-5-methylbenzaldehyde, aggregated from authoritative chemical databases including [1] and [2].
| Property | Value | Scientific Relevance |
| IUPAC Name | 4-chloro-2-fluoro-5-methylbenzaldehyde | Standardized nomenclature[1]. |
| CAS Registry Number | 177211-30-2 | Unique global identifier[2]. |
| Molecular Formula | C₈H₆ClFO | Defines atomic composition[1]. |
| Molecular Weight | 172.58 g/mol | Critical for stoichiometric calculations[1]. |
| Monoisotopic Mass | 172.009 Da | Target mass for high-resolution MS[1]. |
| Physical Form | Solid | Dictates handling and transfer methods[2]. |
| XLogP3 (Partition Coefficient) | 2.5 | Indicates moderate lipophilicity[1]. |
| Topological Polar Surface Area | 17.1 Ų | Predicts membrane permeability[1]. |
| Hydrogen Bond Acceptors | 2 | Influences solvent interactions[1]. |
| Storage Temperature | Ambient Temperature | Stable under standard lab conditions[2]. |
Mechanistic Synthesis: The Rieche Formylation
The preparation of 4-chloro-2-fluoro-5-methylbenzaldehyde is classically achieved via the Rieche formylation of 2-chloro-4-fluorotoluene, as described in [3]. This method is preferred over Vilsmeier-Haack formylation due to the electron-withdrawing nature of the halogens, which requires a highly reactive electrophile.
Experimental Protocol & Causality
Objective: Synthesize the target aldehyde while preventing off-target alkylation and ensuring complete starting material conversion.
-
Activation (Anhydrous Conditions): Dissolve 25 g (0.17 mole) of 2-chloro-4-fluorotoluene in 200 mL of anhydrous methylene chloride (DCM).
-
Causality: The reaction relies on Titanium Tetrachloride (TiCl₄). Moisture will rapidly hydrolyze TiCl₄ into insoluble TiO₂ and HCl, neutralizing the Lewis acid and aborting the reaction.
-
-
Electrophile Generation (0°C): Cool the solution to 0°C. Add 39 mL (0.35 mole) of TiCl₄, followed by the dropwise addition of 1,1-dichloromethyl methyl ether.
-
Causality: TiCl₄ abstracts a chloride from the ether to generate a highly reactive oxonium/carbenium intermediate. This generation is highly exothermic; maintaining 0°C prevents polymerization and ensures regioselectivity at the sterically favored position (para to fluorine, ortho to methyl)[3].
-
-
Self-Validation (TLC Monitoring): After 4 hours of stirring, remove a 10 µL aliquot, quench in 100 µL of water/ethyl acetate, and spot on a silica TLC plate (Hexane:EtOAc 9:1).
-
System Validation: Do not proceed to the quench step until the TLC explicitly confirms the disappearance of the starting material, ensuring maximum yield and simplifying downstream purification.
-
-
Quench and Extraction: Pour the reaction mixture over crushed ice. Extract the aqueous layer with ethyl acetate.
-
Causality: The ice acts as a massive heat sink to safely dissipate the violent exothermic energy released during the hydrolysis of the titanium complex[3].
-
-
Purification: Wash the combined organic extracts with 5% aqueous HCl, dry over MgSO₄, and concentrate in vacuo to yield the solid product[3].
Fig 1. Mechanistic workflow of the Rieche formylation process with built-in TLC validation.
Analytical Characterization Protocols
To guarantee the integrity of the synthesized or procured compound, a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) must be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation (Lock and Shim): Lock the spectrometer to the deuterium signal of the CDCl₃ solvent.
-
Causality: Locking compensates for magnetic field drift during acquisition. Shimming ensures magnetic field homogeneity, which is critical for resolving the fine J-coupling between the aromatic protons and the fluorine atom.
-
-
Acquisition: Acquire ¹H NMR (16 scans) and ¹⁹F NMR (64 scans). The aldehyde proton will present as a distinct downfield singlet (typically >10.0 ppm), while the aromatic protons will exhibit specific splitting patterns due to ¹H-¹⁹F coupling.
GC-MS Protocol
-
Sample Preparation: Dilute the compound to 1 mg/mL in GC-grade hexane. Spike the sample with 10 µg/mL of dodecane as an internal standard.
-
Self-Validation (Internal Standard):
-
Causality: The dodecane peak validates the injection volume and acts as a retention time marker. If the dodecane peak shifts or its area varies by >5%, the run is invalid and the autosampler/column must be inspected.
-
-
Acquisition: Run in Electron Ionization (EI) mode. Look for the molecular ion peak at m/z 172, alongside characteristic fragmentation patterns (e.g., loss of the formyl radical, m/z 143).
Fig 2. Self-validating analytical workflow combining NMR spectroscopy and GC-MS characterization.
Safety, Handling, and Storage
According to the safety data provided by [2], 4-Chloro-2-fluoro-5-methylbenzaldehyde is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol: All manipulations of the neat solid must be conducted within a certified fume hood (P271). Personnel must wear nitrile gloves, safety goggles, and a standard lab coat (P280). In the event of skin contact, the affected area must be washed with copious amounts of water (P302+P352)[4]. The compound should be stored in a tightly sealed container at ambient temperature, away from strong oxidizing agents and direct light[2].
References
-
National Institutes of Health (NIH), PubChem Database. "4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422". URL:[Link]
- Google Patents. "US5532416A - Benzoyl derivatives and synthesis thereof".
Sources
- 1. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2 [sigmaaldrich.com]
- 3. US5532416A - Benzoyl derivatives and synthesis thereof - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-fluoro-5-methylbenzaldehyde
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized aromatic building blocks serve as critical scaffolds for active pharmaceutical ingredients (APIs) and targeted herbicides. 4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2) represents a uniquely substituted benzaldehyde where the precise spatial arrangement of halogens (chlorine and fluorine) and a methyl group enables highly regioselective downstream modifications.
As a Senior Application Scientist, I have structured this guide to provide a comprehensive analysis of the compound's molecular properties, its mechanistic reactivity, and field-proven synthetic protocols for its generation and downstream application.
Physicochemical Profiling and Structural Data
Understanding the baseline physicochemical metrics of 4-Chloro-2-fluoro-5-methylbenzaldehyde is essential for predicting its behavior in organic solvents, its reactivity in cross-coupling reactions, and its pharmacokinetic potential as a substructure in larger APIs. The presence of the highly electronegative fluorine atom adjacent to the aldehyde group significantly alters the electron density of the aromatic ring, making it a prime candidate for nucleophilic aromatic substitution ( SNAr ) and specialized organometallic transformations[1].
Table 1: Quantitative Chemical Properties
| Property | Value | Significance in Synthesis/Design |
| IUPAC Name | 4-chloro-2-fluoro-5-methylbenzaldehyde | Standardized nomenclature for regulatory filing. |
| Molecular Formula | C8H6ClFO | Defines the exact atomic composition. |
| Molecular Weight | 172.58 g/mol | Crucial for stoichiometric calculations and mass spectrometry. |
| CAS Registry Number | 177211-30-2 | Primary identifier for sourcing and patent literature. |
| Monoisotopic Mass | 172.00912 Da | Target mass for high-resolution LC-MS verification. |
| Topological Polar Surface Area | 17.1 Ų | Indicates high lipophilicity; excellent for membrane permeability. |
| XLogP3-AA | 2.5 | Predicts favorable partitioning in organic solvents during extraction. |
| Hydrogen Bond Acceptors | 2 | Aldehyde oxygen and fluorine atom interact with protic solvents. |
Mechanistic Reactivity & Structural Significance
The synthetic utility of 4-Chloro-2-fluoro-5-methylbenzaldehyde is dictated by its tetrasubstituted aromatic core:
-
The Aldehyde Moiety (C1): Acts as a highly reactive electrophilic center, ideal for olefination (Wittig/Horner-Wadsworth-Emmons), reductive amination, or nucleophilic addition by organolithium/Grignard reagents.
-
The Fluorine Atom (C2): Positioned ortho to the aldehyde, it exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. It also serves as a potential leaving group for SNAr reactions if subjected to strong nucleophiles.
-
The Chlorine Atom (C4): Provides an orthogonal reactive handle. Unlike fluorine, chlorine is highly amenable to palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage functionalization.
-
The Methyl Group (C5): Adds steric bulk and lipophilicity, which is often required in agrochemicals to enhance cuticular penetration in plants or optimize target-binding affinity in pharmaceuticals.
Upstream Synthesis: The Rieche Formylation Protocol
The de novo synthesis of 4-Chloro-2-fluoro-5-methylbenzaldehyde is typically achieved via the regioselective formylation of 2-chloro-4-fluorotoluene. The standard industrial and laboratory approach utilizes a modified Rieche formylation, leveraging titanium tetrachloride ( TiCl4 ) and 1,1-dichloromethyl methyl ether[2].
Causality and Experimental Logic
The choice of TiCl4 over other Lewis acids (like AlCl3 ) is deliberate. TiCl4 provides an optimal balance of Lewis acidity to generate the reactive electrophile from 1,1-dichloromethyl methyl ether without causing excessive polymerization or ether cleavage. The reaction is strictly maintained at 0 °C to kinetically control the electrophilic aromatic substitution, directing the formyl group exclusively to the position para to the fluorine and ortho to the methyl group, which is the most electronically and sterically favored site.
Step-by-Step Methodology
-
Inert Preparation: Purge a dry, multi-neck round-bottom flask with argon. Dissolve 1.0 equivalent of 2-chloro-4-fluorotoluene in anhydrous methylene chloride ( CH2Cl2 ).
-
Self-Validating Check: The solution must remain perfectly clear. Any cloudiness indicates moisture, which will violently hydrolyze the incoming TiCl4 .
-
-
Lewis Acid Activation: Cool the reactor to 0 °C using an ice-water bath. Slowly add 2.0 equivalents of TiCl4 via a syringe.
-
Electrophile Generation: Dropwise add 2.0 equivalents of 1,1-dichloromethyl methyl ether over 30 minutes.
-
Self-Validating Check: A distinct color change (typically deep red/brown) indicates the formation of the active electrophilic complex.
-
-
Incubation: Maintain stirring at 0 °C for 4 hours to ensure complete conversion.
-
Hydrolytic Quench: Carefully pour the reaction mixture onto a slurry of crushed ice.
-
Causality: The ice safely dissipates the exothermic hydrolysis of the titanium complex and converts the intermediate acetal into the final aldehyde.
-
-
Isolation: Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-5-methylbenzaldehyde.
Caption: Rieche formylation pathway for 4-Chloro-2-fluoro-5-methylbenzaldehyde synthesis.
Downstream Application: Pyrazole Herbicide Construction
4-Chloro-2-fluoro-5-methylbenzaldehyde is a highly prized intermediate in the synthesis of broad-spectrum pyrazole herbicides (such as fluazolate derivatives)[3]. The aldehyde acts as the foundational anchor for constructing complex heterocyclic ring systems.
Protocol: Nucleophilic Alkynylation and Cyclization
To construct the pyrazole ring, the aldehyde is first subjected to nucleophilic addition by a terminal alkyne, followed by a transition-metal-catalyzed cyclization with a hydrazine derivative.
-
Alkynylation: Under a nitrogen atmosphere at 0 °C, react 4-chloro-2-fluoro-5-methylbenzaldehyde with the lithium salt of 2-bromo-3,3,3-trifluoropropene in tetrahydrofuran (THF).
-
Causality: The strong nucleophile attacks the electrophilic aldehyde carbon, yielding 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobut-2-yn-1-ol.
-
-
Quenching: Quench with 10% HCl to protonate the resulting alkoxide, followed by ethyl acetate extraction.
-
Catalytic Cyclization: Dissolve the resulting propargyl alcohol and p-toluenesulfonylhydrazide in 1,2-dichloroethane. Add a catalytic amount of Silver Triflate ( AgOTf ) or Copper(II) Triflate ( Cu(OTf)2 ) (3-10 mol%).
-
Thermal Maturation: Heat the mixture to 60–100 °C for 2 hours.
-
Causality: The Lewis acidic transition metal activates the alkyne, facilitating the intramolecular cyclization of the intermediate hydrazone to form the highly stable, fluorinated pyrazole core.
-
Caption: Downstream synthetic workflow for fluorinated pyrazole construction.
References
-
PubChem . "4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422". National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "US5532416A - Benzoyl derivatives and synthesis thereof". United States Patent and Trademark Office.
- Google Patents. "CN103450084A - Preparation method of fluazolate as herbicide". China National Intellectual Property Administration.
Sources
- 1. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5532416A - Benzoyl derivatives and synthesis thereof - Google Patents [patents.google.com]
- 3. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]
A Technical Guide to the Stability and Storage of 4-Chloro-2-fluoro-5-methylbenzaldehyde for Research and Development
Introduction
4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS No: 177211-30-2) is a substituted aromatic aldehyde that serves as a critical intermediate and building block in organic synthesis.[1][2] Its utility in the development of novel pharmaceutical compounds and specialty chemicals makes a thorough understanding of its stability paramount for researchers, process chemists, and drug development professionals.[2] The integrity of this reagent directly influences experimental reproducibility, reaction yields, and the purity of final products.
This guide provides an in-depth analysis of the chemical stability of 4-Chloro-2-fluoro-5-methylbenzaldehyde, outlines the primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the long-term viability and performance of this compound in a demanding laboratory environment.
Core Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential before delving into its stability profile.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-fluoro-5-methylbenzaldehyde | [1] |
| CAS Number | 177211-30-2 | [1][3] |
| Molecular Formula | C₈H₆ClFO | [1] |
| Molecular Weight | 172.58 g/mol | [1] |
| Appearance | Solid | [3] |
| InChIKey | NRYMNJWMQFXIAC-UHFFFAOYSA-N | [1][3] |
Chemical Stability and Degradation Pathways
The stability of 4-Chloro-2-fluoro-5-methylbenzaldehyde is governed by the inherent reactivity of its aldehyde functional group, modulated by the electronic effects of the substituents on the aromatic ring.
Intrinsic Reactivity of the Aromatic Aldehyde Moiety
Aromatic aldehydes are inherently susceptible to degradation through several chemical pathways. The most common and impactful of these is oxidation.[4]
-
Oxidation: The aldehyde functional group (-CHO) is readily oxidized to the corresponding carboxylic acid (-COOH). This transformation is often facilitated by exposure to atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metallic impurities.[4] The conversion to 4-chloro-2-fluoro-5-methylbenzoic acid represents a critical loss of reactivity for subsequent synthetic steps that require the aldehyde functionality.
-
Polymerization: Under certain conditions, such as the presence of strong acids or bases, aldehydes can undergo polymerization, forming larger, often insoluble, polymeric materials.[4]
Influence of Ring Substituents on Stability
The substituents on the benzene ring—chloro, fluoro, and methyl groups—play a significant role in modulating the reactivity of the aldehyde group.
-
Electron-Withdrawing Effects: The halogen atoms, chlorine and fluorine, are electron-withdrawing groups. Their presence on the aromatic ring decreases the electron density at the aldehyde's carbonyl carbon. This makes the carbonyl carbon less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde, but more importantly, it can influence the compound's overall electronic stability.[5] Aldehydes with electron-withdrawing substituents have been shown to exhibit higher stability constants in certain contexts.[4]
-
Electron-Donating Effects: The methyl group is a weak electron-donating group, which slightly counteracts the effects of the halogens. The net electronic effect determines the aldehyde's susceptibility to oxidative degradation.
Critical Factors Influencing Long-Term Stability
Atmosphere (Oxygen and Moisture): Oxygen is the primary antagonist to the stability of most aldehydes. Multiple safety data sheets for analogous substituted benzaldehydes explicitly state the material is "Air sensitive".[6][7][8] This sensitivity necessitates storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Moisture can also be detrimental, as it can facilitate certain degradation pathways or introduce impurities.
Temperature: Chemical degradation processes are temperature-dependent; their rates increase with temperature. While some suppliers indicate that ambient temperature is suitable for shipping and short-term storage[3], long-term stability is best achieved at reduced temperatures. Storing the compound in a cool environment, such as a refrigerator (2-8 °C), significantly slows the rate of potential degradation reactions.[2]
Light (Photostability): UV light can provide the activation energy required to initiate free-radical chain reactions, which can lead to oxidation and polymerization.[4] Therefore, storing the compound in light-resistant containers is a crucial step in preserving its integrity.
Chemical Incompatibilities
To prevent rapid decomposition or hazardous reactions, 4-Chloro-2-fluoro-5-methylbenzaldehyde should be stored away from the following classes of chemicals:
-
Strong Oxidizing Agents: Will rapidly convert the aldehyde to the corresponding carboxylic acid.[6][9]
-
Strong Bases and Acids: Can catalyze polymerization or other unwanted side reactions.[6]
-
Strong Reducing Agents: Will reduce the aldehyde to the corresponding alcohol.[6][9]
In the event of decomposition, particularly under fire conditions, hazardous byproducts such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas may be formed.[6]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential for maximizing the shelf-life and ensuring the quality of 4-Chloro-2-fluoro-5-methylbenzaldehyde.
Summary of Recommended Storage Conditions
The following table summarizes the optimal conditions for the storage of this reagent.
| Parameter | Long-Term Storage (Months to Years) | Short-Term / In-Use Storage (Days to Weeks) |
| Temperature | 2–8 °C (Refrigerated) | Cool, dry location (Ambient if controlled) |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Tightly sealed; blanket with inert gas after each use |
| Container | Tightly sealed, amber glass or opaque vial | Tightly sealed, protected from direct light |
| Environment | Well-ventilated, away from incompatible materials | In a desiccator or glove box if possible |
Logical Workflow for Compound Handling
The integrity of the compound must be maintained at every step, from receipt to final use. The following workflow diagram illustrates the critical control points for preserving stability.
Sources
- 1. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2 [sigmaaldrich.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. fiveable.me [fiveable.me]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
commercial suppliers of 4-Chloro-2-fluoro-5-methylbenzaldehyde
An In-depth Technical Guide to Sourcing and Quality Verification of 4-Chloro-2-fluoro-5-methylbenzaldehyde for Advanced Research
Authored by a Senior Application Scientist
Introduction
4-Chloro-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group alongside chloro, fluoro, and methyl moieties, makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of these functional groups allows for selective chemical transformations, enabling the construction of novel molecular architectures with potential biological activity.[1] For researchers and drug development professionals, sourcing this intermediate with high and consistent purity is paramount to ensure the reliability, reproducibility, and success of multi-step synthetic campaigns.
This guide provides a comprehensive overview of the commercial landscape for 4-Chloro-2-fluoro-5-methylbenzaldehyde, outlines its key technical specifications, and presents a robust framework for its quality verification upon receipt. The methodologies described herein are designed to empower scientists to confidently procure and utilize this key intermediate in their research endeavors.
Commercial Availability and Supplier Overview
4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS No. 177211-30-2) is available from a range of specialized chemical suppliers that cater to the research and development sector. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA).
Table 1: Commercial Supplier Snapshot for 4-Chloro-2-fluoro-5-methylbenzaldehyde
| Supplier | Product Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | APOH03871D51 (via Apollo Scientific Ltd) | 177211-30-2 | C₈H₆ClFO | 172.59 | Provides key documents like CoA and COO.[3][4] |
| PubChem Listed Suppliers | Varies | 177211-30-2 | C₈H₆ClFO | 172.58 | PubChem serves as an aggregator, listing multiple potential suppliers.[5] |
| Specialty Chemical Providers | Varies | 177211-30-2 | C₈H₆ClFO | 172.59 | Numerous suppliers of fine chemicals list this compound.[3][6] |
Note: Availability and product codes are subject to change. Researchers should always verify with the specific supplier.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is essential for safe handling and experimental design.
Table 2: Key Properties and Safety Information
| Property | Value | Source |
| CAS Number | 177211-30-2 | [3][5] |
| Molecular Formula | C₈H₆ClFO | [3][5] |
| Molecular Weight | 172.59 g/mol | [3][4] |
| IUPAC Name | 4-chloro-2-fluoro-5-methylbenzaldehyde | [5] |
| Physical Form | Solid | [3] |
| InChI Key | NRYMNJWMQFXIAC-UHFFFAOYSA-N | [3] |
| GHS Pictogram | GHS07 (Exclamation mark) | [3][4] |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][4] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection) | [3][4] |
The Imperative of Purity in Drug Discovery & Development
In the context of drug development, the purity of a starting material like 4-Chloro-2-fluoro-5-methylbenzaldehyde is not merely a quality metric; it is a critical determinant of experimental outcomes. Impurities, even at trace levels, can lead to the formation of unintended side products, complicate reaction kinetics, and introduce confounding variables in biological assays. The presence of isomeric impurities, in particular, can be challenging to separate in later synthetic stages.[7]
The following diagram illustrates the cascading impact of an impure starting material on a typical drug discovery workflow.
Caption: Impact of Starting Material Purity on R&D Workflow.
Technical Guide for Quality Verification
Upon receiving a shipment of 4-Chloro-2-fluoro-5-methylbenzaldehyde, it is prudent practice to perform an independent quality verification. While a supplier's CoA provides essential information, in-house analysis confirms the material's integrity after shipping and handling.
Workflow for Incoming Material Verification
The diagram below outlines a systematic workflow for qualifying a newly received batch of the chemical.
Caption: Workflow for Incoming Chemical Quality Control.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method for determining the purity of 4-Chloro-2-fluoro-5-methylbenzaldehyde using standard laboratory equipment. The analysis of aldehydes by reverse-phase HPLC is a well-established technique.[8][9][10]
Objective: To determine the purity of a sample by calculating the percent area of the main peak relative to all other peaks in the chromatogram.
Materials & Instrumentation:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid
-
Sample: 4-Chloro-2-fluoro-5-methylbenzaldehyde
-
Solvent (Diluent): Acetonitrile or a 50:50 mixture of Acetonitrile and Water
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to create a stock solution of ~1 mg/mL.
-
Further dilute this stock solution 1:10 with the diluent to a final concentration of ~0.1 mg/mL for injection.
-
-
Sample Preparation:
-
Prepare the sample from the newly received batch using the same procedure as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or scan for optimal absorbance)
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% B to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Run the analysis for the specified duration.
-
Data Interpretation:
-
Identify the main peak corresponding to 4-Chloro-2-fluoro-5-methylbenzaldehyde.
-
Integrate all peaks in the chromatogram that are above the detection limit.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
A result of ≥98% is typically acceptable for most R&D applications, but specific project requirements may demand higher purity. Any significant impurity peak (>0.1%) should be investigated, potentially using mass spectrometry (LC-MS) for identification.
Conclusion
4-Chloro-2-fluoro-5-methylbenzaldehyde is an indispensable reagent for innovation in the chemical and pharmaceutical sciences. The success of research predicated on its use is directly linked to the quality and purity of the material sourced. By partnering with reputable suppliers and implementing a straightforward yet rigorous in-house quality verification protocol, such as the HPLC method detailed in this guide, researchers can mitigate risks associated with impurities, ensure the integrity of their experimental data, and accelerate their path to discovery.
References
- AChemBlock. (2026, March 11). 4-Chloro-5-fluoro-2-methylbenzaldehyde 95% | CAS: 1780682-41-8.
- Thermo Fisher Scientific. (n.d.). 4-Chloro-2-fluorobenzaldehyde, 98% 10 g.
- Chemsrc. (2025, February 5). 4-Chloro-2-Fluoro-5-Methoxy Benzaldehyde.
- Echemi. (n.d.). 4-CHLORO-2-FLUORO-5-METHOXY BENZALDEHYDE.
- Chem-Impex. (n.d.). 4-Fluoro-2-methylbenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2.
- NextSDS. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde — Chemical Substance Information.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- California Air Resources Board. (n.d.). CARB 430 - Analytical Method.
- ChemicalBook. (n.d.). Preparation method and application of 4-chlorobenzaldehyde.
- Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences.
- Merck. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2.
- Oakwood Chemical. (n.d.). 4-Chloro-2-methylbenzaldehyde.
- Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from Organic Syntheses Procedure website.
- ChemWis. (2025, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. YouTube.
- BenchChem. (2025). An In-depth Technical Guide to the Purity and Analysis of 4-Chloro-2-fluoro-3-methoxyaniline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2 [sigmaaldrich.cn]
- 4. 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2 [sigmaaldrich.com]
- 5. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Analytical Method [keikaventures.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2-fluoro-5-methylbenzaldehyde
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient synthesis of novel molecular entities with therapeutic potential. 4-Chloro-2-fluoro-5-methylbenzaldehyde is one such versatile scaffold, incorporating a unique substitution pattern on the phenyl ring that offers multiple avenues for synthetic diversification. The presence of chloro, fluoro, and methyl groups, in addition to the reactive aldehyde functionality, allows for the tuning of steric and electronic properties, which can significantly influence the biological activity of the resulting derivatives.[1][2] This technical guide provides an in-depth exploration of key synthetic transformations starting from 4-Chloro-2-fluoro-5-methylbenzaldehyde, complete with detailed experimental protocols and the underlying scientific rationale.
Physicochemical Properties of the Starting Material
A comprehensive understanding of the starting material's properties is crucial for designing and optimizing synthetic routes.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-fluoro-5-methylbenzaldehyde | [3] |
| CAS Number | 177211-30-2 | [4] |
| Molecular Formula | C₈H₆ClFO | [3] |
| Molecular Weight | 172.58 g/mol | [3] |
| Appearance | Solid | [4] |
| XLogP3 | 2.5 | [3] |
Synthetic Pathways and Protocols
The aldehyde functional group of 4-Chloro-2-fluoro-5-methylbenzaldehyde is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will focus on three widely employed and robust synthetic methodologies: Schiff Base Formation, Knoevenagel Condensation, and Claisen-Schmidt Condensation for the synthesis of chalcones.
Synthesis of Schiff Bases (Imines)
The condensation of aldehydes with primary amines to form Schiff bases, or imines, is a fundamental reaction in organic synthesis.[5][6] These compounds are not only stable but also serve as crucial intermediates for the synthesis of various heterocyclic compounds and are known to possess a wide range of biological activities.[7][8][9]
Scientific Rationale
The reaction proceeds via a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule, typically acid-catalyzed, to yield the final imine product. The electron-withdrawing nature of the fluorine and chlorine atoms on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial addition step.
Generalized Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis, purification, and characterization of derivatives.
Detailed Protocol: Synthesis of a Representative Schiff Base
This protocol describes the synthesis of (E)-1-(4-chloro-2-fluoro-5-methylphenyl)-N-(4-fluorophenyl)methanimine.
Materials:
-
4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq)
-
4-Fluoroaniline (1.0 eq)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq) in 20 mL of ethanol.
-
To this solution, add 4-fluoroaniline (1.0 eq) at room temperature with continuous stirring.[7]
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[9]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form.
-
Filter the solid product and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified Schiff base.
Characterization:
The structure of the synthesized Schiff base can be confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11]
| Derivative Class | Reactants | Typical Conditions | Expected Yield |
| Schiff Bases | Primary Amines (e.g., anilines, benzylamines) | Ethanol, reflux, catalytic acid | 80-95% |
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group.[12][13] This reaction is catalyzed by a weak base and typically yields an α,β-unsaturated product.[14]
Scientific Rationale
The basic catalyst (e.g., piperidine, triethylamine, or DBU) deprotonates the active methylene compound to form a nucleophilic carbanion.[15] This carbanion then attacks the carbonyl carbon of 4-Chloro-2-fluoro-5-methylbenzaldehyde. The resulting aldol-type intermediate readily undergoes dehydration to afford the thermodynamically stable conjugated system. The choice of a weak base is crucial to prevent the self-condensation of the aldehyde.[13]
Reaction Scheme: Knoevenagel Condensation
Caption: General scheme for the Knoevenagel condensation.
Detailed Protocol: Synthesis of an α,β-Unsaturated Derivative
This protocol outlines the synthesis of 2-((4-chloro-2-fluoro-5-methylphenyl)methylene)malononitrile.
Materials:
-
4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine 4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture while stirring at room temperature.[16]
-
Continue stirring the reaction mixture at room temperature for 1-3 hours. The reaction is often accompanied by the formation of a precipitate.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Expected Outcome:
This solvent-free or minimal-solvent approach is considered a green chemistry method.[16] The product is typically obtained in high yield and purity.
| Derivative Class | Reactants | Typical Conditions | Expected Yield |
| Knoevenagel Adducts | Active Methylene Compounds (e.g., malononitrile, diethyl malonate) | Ethanol, room temp, catalytic piperidine | 85-98% |
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of natural products that serve as precursors for flavonoids and exhibit a wide array of biological activities.[17][18] They are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[19][20]
Scientific Rationale
In the presence of a base (typically NaOH or KOH), the α-protons of the acetophenone are abstracted to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-Chloro-2-fluoro-5-methylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, known as a chalcone.[17]
Detailed Protocol: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of (E)-1-(4-chlorophenyl)-3-(4-chloro-2-fluoro-5-methylphenyl)prop-2-en-1-one.
Materials:
-
4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq)
-
4-Chloroacetophenone (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (20-50%)
-
Round-bottom flask
-
Magnetic stirrer
-
Crushed ice
-
10% Hydrochloric Acid
Procedure:
-
Dissolve 4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq) and 4-chloroacetophenone (1.0 eq) in ethanol in a round-bottom flask.[19]
-
To this stirred solution, add a 20% aqueous solution of sodium hydroxide dropwise at room temperature.[19]
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.[19]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[21]
-
Acidify the mixture with 10% HCl until it is neutral to precipitate the chalcone product.[18]
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Derivative Class | Reactants | Typical Conditions | Expected Yield |
| Chalcones | Substituted Acetophenones | Ethanol, room temp, aq. NaOH or KOH | 70-90% |
Conclusion
4-Chloro-2-fluoro-5-methylbenzaldehyde stands out as a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery and materials science. The protocols detailed in this guide for the synthesis of Schiff bases, Knoevenagel condensation products, and chalcones are robust, high-yielding, and adaptable to a variety of substrates. The deliberate choice of reaction conditions and the understanding of the underlying chemical principles are key to the successful synthesis and diversification of this privileged scaffold. Researchers and scientists can leverage these methodologies to explore new chemical spaces and develop novel compounds with tailored properties and biological activities.
References
-
Knoevenagel Condensation. (n.d.). In Cambridge University Press. Retrieved from [Link]
-
Feng, P. (2020, February 20). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E). Semantic Scholar. Retrieved from [Link]
-
Chaudhary, A., et al. (2016, February 11). synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. Retrieved from [Link]
- Ommenya, F. K. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASE, 4- CHLORO-2-{(E)-[(4-FLUOROPHENYL) IMINO]METHYL}PHENOL AND ITS TRANSITION METAL (II) COMPLEXES. Jomo Kenyatta University of Agriculture and Technology.
- Shi, L., et al. (2007, April 15). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
- Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
Al-Ostath, A., et al. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
- Li, J., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 35(1), 293-297.
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
MDPI. (2025, March 24). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]
-
van Schijndel, J., et al. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (2013, November 11). What is the best way to synthesize chalcone?. Retrieved from [Link]
-
ResearchGate. (2026, February 10). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
-
Al-Jibouri, M. N. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Retrieved from [Link]
-
Preprints.org. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
NextSDS. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.jkuat.ac.ke [ir.jkuat.ac.ke]
- 11. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Knoevenagel Condensation Reaction [merckmillipore.com]
- 15. asianpubs.org [asianpubs.org]
- 16. pure.tue.nl [pure.tue.nl]
- 17. pharmascholars.com [pharmascholars.com]
- 18. chemrevlett.com [chemrevlett.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jetir.org [jetir.org]
- 21. researchgate.net [researchgate.net]
Application Note: Synthetic Utility of 4-Chloro-2-fluoro-5-methylbenzaldehyde in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Structural Rationale
4-Chloro-2-fluoro-5-methylbenzaldehyde is a highly versatile, poly-substituted aromatic building block utilized extensively in the discovery and manufacturing of complex agrochemicals (such as the herbicide fluazolate) and advanced pharmaceutical intermediates[1].
Designing synthetic routes with this molecule requires a deep understanding of its stereoelectronic properties. The unique substitution pattern dictates its reactivity:
-
Aldehyde (-CHO): Serves as the primary electrophilic handle for C-C bond formation (e.g., Grignard additions, alkynylations, and Wittig olefinations).
-
Ortho-Fluoro (-F): Strongly withdraws electron density via the inductive effect, significantly heightening the electrophilicity of the adjacent carbonyl carbon. While this accelerates nucleophilic addition, it introduces a competing risk of Nucleophilic Aromatic Substitution ( SNAr ) if the nucleophile is too hard or reaction temperatures are not strictly controlled[1].
-
Para-Chloro (-Cl): Provides essential lipophilicity and acts as a metabolic block in biological systems, preventing oxidative degradation at that position.
-
Meta-Methyl (-CH₃): Imparts a weak electron-donating effect via hyperconjugation, slightly tempering the strong electron-withdrawing nature of the halogens, while offering a potential site for late-stage functionalization (e.g., radical bromination)[2].
Table 1: Physicochemical Profile
| Property | Value |
| IUPAC Name | 4-chloro-2-fluoro-5-methylbenzaldehyde |
| CAS Registry Number | 177211-30-2 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Physical State | Solid (White to light yellow crystalline powder) |
| Melting Point | 69 – 70 °C |
| XLogP3 | 2.5 |
(Data verified via PubChem and patent literature[3],[1])
Synthetic Workflows & Transformations
The strategic value of 4-chloro-2-fluoro-5-methylbenzaldehyde lies in its ability to undergo divergent transformations. Below is a logical workflow mapping two primary industrial pathways: oxidation to substituted benzoic acids[2], and nucleophilic alkynylation to yield propargyl alcohols for subsequent pyrazole cyclization[1].
Divergent synthetic workflows for 4-chloro-2-fluoro-5-methylbenzaldehyde.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems . They incorporate built-in visual and analytical checkpoints to ensure technical accuracy and prevent downstream failures.
Protocol A: Oxidation to 4-Chloro-2-fluoro-5-methylbenzoic Acid
Adapted from US Patent 5,532,416[2].
Objective: Direct oxidation of the aldehyde to the corresponding carboxylic acid using Jones Reagent.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 4-chloro-2-fluoro-5-methylbenzaldehyde (1.72 g, 10.0 mmol) in HPLC-grade acetone (20 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Causality: Acetone is exceptionally stable to Jones reagent and serves as an ideal solvent for the organic substrate. The 0 °C temperature controls the exothermic oxidation and prevents solvent degradation.
-
-
Oxidation: Dropwise, add freshly prepared Jones Reagent (2.67 M CrO₃ in H₂SO₄, 3.75 mL, 10.0 mmol) via an addition funnel over 15 minutes.
-
Self-Validation (Visual Check): The reaction is visually self-monitoring. The deep orange-red color of the Cr(VI) reagent will immediately turn to an opaque, dark green suspension of Cr(III) salts upon oxidizing the aldehyde. The endpoint is reached when a slight orange tint persists in the supernatant, indicating a slight excess of oxidant.
-
-
Quenching: Stir for an additional 30 minutes at room temperature. Quench the reaction by adding isopropanol (2 mL).
-
Causality: Isopropanol rapidly consumes any unreacted Cr(VI), preventing over-oxidation of the product during workup. The solution will turn entirely green.
-
-
Workup & Isolation: Filter the mixture through a Celite pad to remove precipitated chromium salts. Concentrate the filtrate under reduced pressure, then partition the residue between Ethyl Acetate (30 mL) and 1M NaOH (30 mL).
-
Self-Validation (Phase Logic): Extracting with NaOH deprotonates the carboxylic acid, pulling the product into the aqueous layer as a sodium salt. Unreacted aldehyde and neutral impurities remain in the organic layer.
-
-
Precipitation: Separate the aqueous layer, cool to 0 °C, and carefully acidify to pH 2 using 6M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure acid.
Protocol B: Alkynylation to 1-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobut-2-yn-1-ol
Adapted from CN Patent 103450084A[1].
Objective: Nucleophilic addition of a trifluoromethyl-alkyne to the aldehyde to form a propargyl alcohol, a critical intermediate for pyrazole synthesis.
Step-by-Step Methodology:
-
Preparation of the Lithium Acetylide: In an oven-dried flask under N₂ atmosphere, cool a solution of 3,3,3-trifluoropropyne (12.0 mmol) in anhydrous THF (25 mL) to -78 °C. Slowly add n-BuLi (1.6 M in hexanes, 7.5 mL, 12.0 mmol) dropwise. Stir for 30 minutes.
-
Causality: The strict -78 °C temperature is critical. Trifluoropropyne is a gas at room temperature (bp -47 °C), and the resulting trifluoropropynyl lithium species is highly prone to decomposition or side reactions if allowed to warm.
-
-
Electrophilic Addition: Dissolve 4-chloro-2-fluoro-5-methylbenzaldehyde (1.72 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the acetylide mixture at -78 °C.
-
Causality: Dropwise addition prevents localized exothermic heating, which could trigger an unwanted SNAr reaction where the highly nucleophilic acetylide displaces the ortho-fluorine instead of attacking the carbonyl.
-
-
Reaction Monitoring: Stir the reaction for 2 hours at -78 °C.
-
Self-Validation (TLC Check): Perform a mini-workup of a 0.1 mL aliquot in saturated aqueous NH₄Cl and Ethyl Acetate. TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the UV-active aldehyde starting material (R_f ~0.6) and the appearance of a more polar, hydroxyl-containing product spot (R_f ~0.3) that stains strongly with KMnO₄ due to the alkyne moiety.
-
-
Quenching and Workup: Quench the reaction while still cold by adding saturated aqueous NH₄Cl (15 mL).
-
Causality: A mild proton source (NH₄Cl) is required to protonate the lithium alkoxide. Using strong acids could cause acid-catalyzed elimination or unwanted hydration of the alkyne.
-
-
Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target propargyl alcohol.
Analytical Characterization Data
To ensure the integrity of the starting material or to verify isolated batches, ¹H NMR spectroscopy is the standard analytical method. The presence of the ortho-fluorine induces characteristic scalar couplings with the aromatic protons[1].
Table 2: ¹H NMR Characterization (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment |
| 2.41 | Singlet (s) | 3H | - | Aryl-CH₃ (C5 position) |
| 7.24 | Doublet (d) | 1H | 7.1 | Aromatic C3-H (coupled to F) |
| 7.75 | Doublet (d) | 1H | 7.8 | Aromatic C6-H (coupled to F) |
| 10.31 | Singlet (s) | 1H | - | Aldehyde -CHO (C1 position) |
(Data strictly reflects structural assignments documented in CN103450084A[1])
References
-
4-Chloro-2-fluoro-5-methylbenzaldehyde Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]
- Benzoyl derivatives and synthesis thereof (US Patent 5,532,416)
- Preparation method of fluazolate as herbicide (CN Patent 103450084A)
Sources
- 1. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]
- 2. US5532416A - Benzoyl derivatives and synthesis thereof - Google Patents [patents.google.com]
- 3. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Divergent Amine Functionalization of 4-Chloro-2-fluoro-5-methylbenzaldehyde
Executive Summary & Chemical Profiling
4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2) is a highly versatile, multi-electrophilic building block utilized extensively in modern medicinal chemistry and agrochemical development. With a molecular weight of 172.58 g/mol [1], this scaffold presents two distinct, orthogonally reactive sites when exposed to amines:
-
The Formyl Group (C1): Undergoes condensation and subsequent reduction via Reductive Amination .
-
The Ortho-Fluoro Group (C2): Undergoes Nucleophilic Aromatic Substitution ( SNAr ) .
This protocol guide details the thermodynamic and kinetic controls required to selectively drive either pathway. By manipulating the reagent choice, solvent, and temperature, researchers can achieve high-fidelity synthesis of complex active pharmaceutical ingredient (API) intermediates without unwanted cross-reactivity.
Mechanistic Rationale & Pathway Selection
The selectivity between reductive amination and SNAr is governed by the inherent electronic properties of the molecule and the specific reaction environment:
-
Reductive Amination (Aldehyde Functionalization): Utilizing a mild hydride donor like Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) in weakly acidic or neutral aprotic solvents selectively reduces the transient imine/iminium species . The C-F and C-Cl bonds remain completely inert under these ambient, non-basic conditions.
-
SNAr Displacement (Aromatic Functionalization): The formyl group is a potent electron-withdrawing group (-M, -I effects) that highly activates the ortho and para positions of the benzene ring. Although both F (C2) and Cl (C4) are potential leaving groups, fluorine's extreme electronegativity maximizes the electrophilicity of the C2 carbon and significantly lowers the activation energy for the formation of the Meisenheimer complex . Under basic conditions and elevated temperatures, amines will selectively displace the fluorine atom, leaving the chlorine atom and the aldehyde intact.
Workflow of divergent amine reactivity for 4-Chloro-2-fluoro-5-methylbenzaldehyde.
Experimental Protocols
Protocol A: Selective Reductive Amination
Objective: Synthesis of 1-(4-chloro-2-fluoro-5-methylphenyl)-N-alkylmethanamine derivatives.
Causality & Experimental Design: NaBH(OAc)3 is selected over NaBH4 or NaBH3CN because it exhibits superior chemoselectivity. It does not readily reduce aldehydes in aprotic solvents, preventing the formation of the competitive benzyl alcohol byproduct. 1,2-Dichloroethane (DCE) is the optimal solvent as it solubilizes the triacetoxyborohydride complex efficiently while preventing solvolysis side-reactions .
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under an N2 atmosphere, dissolve 4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 equiv, 10 mmol)[1] and the desired primary or secondary amine (1.1 equiv, 11 mmol) in anhydrous DCE (30 mL).
-
Acid Catalysis (Context-Dependent): If utilizing a weakly nucleophilic or sterically hindered amine, add glacial acetic acid (1.0 equiv) to facilitate imine formation. Stir at room temperature for 30 minutes.
-
Reduction: Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 equiv, 15 mmol). The reaction is mildly exothermic; maintain ambient temperature (20–25°C) using a water bath if necessary.
-
Self-Validating Monitoring: Stir the suspension at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1, UV detection). The starting material ( Rf≈0.7 ) should completely convert to a more polar, baseline-shifted spot (the amine product).
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (20 mL) to neutralize residual acid and decompose unreacted hydride. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) ( 2×20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (using a DCM/MeOH gradient with 1% Et3N to prevent streaking) or crystallization as appropriate.
Protocol B: Selective Nucleophilic Aromatic Substitution ( SNAr )
Objective: Synthesis of 2-(alkylamino)-4-chloro-5-methylbenzaldehyde derivatives.
Causality & Experimental Design: To force the SNAr pathway, the aldehyde must be protected from reduction, and the nucleophile must be sufficiently active. Using a secondary amine (e.g., morpholine or piperidine) in a polar aprotic solvent (DMF or DMSO) with a mild inorganic base ( K2CO3 ) neutralizes the hydrofluoric acid byproduct, driving the reaction forward. The high temperature (80°C) provides the necessary activation energy to form the Meisenheimer complex .
Logical flow of the SNAr mechanism via a stabilized Meisenheimer complex.
Step-by-Step Methodology:
-
Preparation: In a sealed reaction vial or round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).
-
Reagent Addition: Add the secondary amine (1.5 equiv, 15 mmol) and finely powdered, anhydrous Potassium Carbonate ( K2CO3 ) (2.0 equiv, 20 mmol).
-
Thermal Activation: Heat the heterogeneous mixture to 80°C under continuous magnetic stirring for 12–16 hours.
-
Self-Validating Monitoring: Monitor the reaction via LC-MS or TLC. The displacement of fluorine results in a distinct color change (often turning deep yellow or orange) due to the extended conjugation of the newly formed push-pull amino-aldehyde system.
-
Workup: Cool the mixture to room temperature. Pour the reaction into ice-cold distilled water (100 mL) to precipitate the product and solubilize the DMF and inorganic salts.
-
Isolation:
-
If solid: Isolate via vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
-
If oil: Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organics extensively with water ( 3×30 mL) and brine ( 1×30 mL) to remove residual DMF, dry over MgSO4 , and concentrate in vacuo.
-
Quantitative Data & Reaction Metrics
The following table summarizes the operational metrics and expected outcomes for both pathways, ensuring reproducible bench-level execution.
| Parameter | Reductive Amination | SNAr (Fluoro Displacement) |
| Target Bond Formed | C(sp3)−N | C(sp2)−N |
| Reagents | Amine, NaBH(OAc)3 , AcOH | Amine, K2CO3 |
| Optimal Solvent | DCE or DCM | DMF or DMSO |
| Temperature | 20°C - 25°C (Ambient) | 80°C - 100°C |
| Reaction Time | 2 - 4 hours | 12 - 16 hours |
| Typical Yield | 85% - 95% | 70% - 85% |
| Chemoselectivity | >99% (Aldehyde reduced, C-F intact) | >95% (C-F displaced, Aldehyde intact, C-Cl intact) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. John Wiley & Sons. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15335422, 4-Chloro-2-fluoro-5-methylbenzaldehyde. URL:[Link]
Sources
Application Note: 4-Chloro-2-fluoro-5-methylbenzaldehyde as a Multivalent Building Block in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols
Introduction & Strategic Utility
In modern medicinal chemistry, the strategic selection of polyfunctional aromatic building blocks is critical for accelerating structure-activity relationship (SAR) studies. 4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2) represents a highly versatile, multi-handle scaffold. Its unique substitution pattern—combining a reactive electrophilic center (aldehyde), an activated site for nucleophilic aromatic substitution (fluorine), a handle for transition-metal catalysis (chlorine), and a lipophilic metabolic modulator (methyl)—makes it an exceptional starting material for divergent synthesis.
This building block is prominently utilized in the synthesis of S1P1/Edg1 receptor agonists for autoimmune disease therapies [1], as well as in the development of bioactive pyrazole derivatives [2].
Physicochemical Data Summary
Understanding the baseline properties of this scaffold is essential for predicting its behavior in biphasic reactions and chromatographic purifications.
| Property | Value |
| IUPAC Name | 4-Chloro-2-fluoro-5-methylbenzaldehyde |
| CAS Registry Number | 177211-30-2 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Physical State | Off-white to white crystalline solid |
| Melting Point | 69 – 70 °C |
| Topological Polar Surface Area | 17.1 Ų |
Data corroborated via [3] and related patent literature [4].
Mechanistic Insights & Reactivity Profile (Causality)
As a Senior Application Scientist, I emphasize that successful synthetic route design relies on understanding the electronic cross-talk between substituents on the aromatic ring.
-
Aldehyde Electrophilicity: The carbonyl carbon is highly electrophilic. The strong inductive electron-withdrawing effect (-I) of the ortho-fluorine atom significantly lowers the LUMO of the aldehyde, accelerating nucleophilic attacks (e.g., imine formation, Grignard additions) compared to unactivated benzaldehydes.
-
Orthogonal Halogen Reactivity:
-
Fluorine (ortho to CHO): Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing aldehyde group stabilizing the Meisenheimer complex.
-
Chlorine (para to CHO): Less prone to SNAr but serves as a robust handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because C-Cl bonds are relatively strong, oxidative addition requires electron-rich, sterically bulky ligands (e.g., XPhos, SPhos).
-
-
Methyl Group Dynamics: Positioned at C5, this group acts as a lipophilic anchor to enhance target binding affinity. It can also be leveraged for late-stage functionalization via radical halogenation (e.g., Wohl-Ziegler bromination) to yield benzylic electrophiles.
Divergent Synthetic Workflows
Figure 1: Divergent synthetic pathways of 4-Chloro-2-fluoro-5-methylbenzaldehyde.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems , ensuring that the chemist receives real-time visual or analytical feedback regarding reaction progress and chemoselectivity.
Protocol A: Oxidation to 4-Chloro-2-fluoro-5-methylbenzoic acid
This transformation is a critical first step in generating amide-linked S1P1 receptor agonists [1]. We utilize a modified Jones oxidation, adapted from established patent methodologies [2].
Reagents:
-
4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq)
-
Jones Reagent (2.67 M CrO₃ in H₂SO₄/H₂O, 1.1 eq)
-
Acetone (0.5 M relative to substrate)
-
Isopropanol (Quenching agent)
Step-by-Step Methodology:
-
Initialization: Dissolve the aldehyde in HPLC-grade acetone in a round-bottom flask. Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Addition: Add the freshly prepared Jones reagent dropwise over 30 minutes.
-
Causality Check: Slow addition controls the exothermic nature of the oxidation and prevents over-oxidation or cleavage reactions.
-
-
Self-Validation Checkpoint (Colorimetric): As the reaction proceeds, the orange Cr(VI) species is reduced to a green/blue Cr(III) precipitate. The reaction is complete when a faint orange tint persists in the supernatant, validating that the substrate is fully consumed and a slight excess of oxidant remains.
-
Quenching: Add isopropanol (2.0 eq) dropwise.
-
Self-Validation Checkpoint: The persistent orange color will rapidly shift to pure green as the excess Cr(VI) oxidizes the isopropanol to acetone, safely neutralizing the reagent.
-
-
Workup: Filter the chromium salts through a pad of Celite. Concentrate the filtrate under reduced pressure, dilute with ethyl acetate, and wash with 1N HCl followed by brine. Dry over Na₂SO₄ and concentrate to yield the benzoic acid derivative.
Protocol B: Chemoselective Reductive Amination
This protocol generates benzylamine derivatives, which are ubiquitous in kinase inhibitor design.
Reagents:
-
4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Glacial Acetic Acid (0.1 eq)
-
1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: Combine the aldehyde and amine in DCE. Add glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 1 hour.
-
Causality Check: The ortho-fluorine accelerates this step by increasing the electrophilicity of the carbonyl.
-
-
Reduction: Add STAB in small portions.
-
Self-Validation Checkpoint (Chemoselectivity): STAB is a mild hydride source that selectively reduces the protonated iminium ion over the unreacted aldehyde. LC-MS monitoring will show the direct conversion to the product mass without the appearance of a benzyl alcohol byproduct, validating the chemoselectivity of the system.
-
-
Quenching: After 4-12 hours (monitor via TLC/LC-MS), quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Causality Check: The basic quench neutralizes the acetic acid and hydrolyzes any remaining STAB, preventing unwanted side reactions during workup while ensuring the basic amine product remains in the organic layer.
-
-
Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
References
- US Patent App 20090298894A1: Amino acid compounds (Details the use of 4-chloro-2-fluoro-5-methylbenzoic acid in the synthesis of S1P1/Edg1 receptor agonists for autoimmune diseases).
- US Patent 5532416A: Benzoyl derivatives and synthesis thereof (Outlines the Jones oxidation protocol and agrochemical applic
-
PubChem CID 15335422 : 4-Chloro-2-fluoro-5-methylbenzaldehyde (Comprehensive physicochemical data and structural identifiers).[Link]
- CN Patent 103450084A: Preparation method of fluazolate as herbicide (Details the synthesis of the aldehyde and its physical properties, including melting point).
Application Note & Protocol: Strategic Synthesis of a Novel Chalcone Derivative via Claisen-Schmidt Condensation with 4-Chloro-2-fluoro-5-methylbenzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of a novel chalcone derivative through a Claisen-Schmidt condensation reaction. The protocol details the reaction between 4-Chloro-2-fluoro-5-methylbenzaldehyde and 4'-methoxyacetophenone, a reaction of significant interest in medicinal chemistry due to the established biological activities of chalcones.[1][2] This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of Chalcones and the Role of Fluorinated Benzaldehydes
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel chalcone derivatives is a cornerstone of modern medicinal chemistry, aimed at the discovery of new therapeutic agents.[2]
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is a reliable and widely employed method for synthesizing chalcones.[1] The electronic nature of the substituents on the aromatic rings of the reactants can significantly influence the reaction kinetics and the biological properties of the resulting chalcone.[1] The subject of this protocol, 4-Chloro-2-fluoro-5-methylbenzaldehyde, is a highly functionalized aromatic aldehyde. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) and an electron-donating methyl group presents a unique electronic profile that can modulate the reactivity of the aldehyde and the properties of the resulting chalcone. The strategic incorporation of fluorine, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[4]
This application note provides a detailed protocol for the synthesis of (E)-1-(4-methoxyphenyl)-3-(4-chloro-2-fluoro-5-methylphenyl)prop-2-en-1-one, a novel chalcone, through the Claisen-Schmidt condensation of 4-Chloro-2-fluoro-5-methylbenzaldehyde with 4'-methoxyacetophenone.
Reaction Scheme and Mechanism
The Claisen-Schmidt condensation proceeds through a multi-step mechanism initiated by the deprotonation of the α-carbon of the acetophenone by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to an aldol addition product. Subsequent dehydration of the aldol intermediate yields the stable α,β-unsaturated ketone, the chalcone.[5]
Reaction Scheme:
Mechanistic Rationale:
The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate from 4'-methoxyacetophenone. The electron-donating methoxy group on the acetophenone enhances the nucleophilicity of the resulting enolate. The carbonyl carbon of 4-Chloro-2-fluoro-5-methylbenzaldehyde is rendered sufficiently electrophilic by the electron-withdrawing effects of the chloro and fluoro substituents, promoting the nucleophilic attack by the enolate. The final dehydration step is driven by the formation of a highly conjugated system in the chalcone product.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis, purification, and characterization of (E)-1-(4-methoxyphenyl)-3-(4-chloro-2-fluoro-5-methylphenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 4-Chloro-2-fluoro-5-methylbenzaldehyde | C₈H₆ClFO | 172.58 | 5.0 | 1.0 |
| 4'-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 5.0 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10.0 | 2.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Hydrochloric Acid (10% aq.) | HCl | 36.46 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
pH paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Mass Spectrometer
Synthetic Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Chloro-2-fluoro-5-methylbenzaldehyde (5.0 mmol, 0.863 g) and 4'-methoxyacetophenone (5.0 mmol, 0.751 g) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Prepare a 20% aqueous solution of sodium hydroxide (10.0 mmol, 0.400 g in 2 mL of water). Add the NaOH solution dropwise to the stirred ethanolic solution of the aldehyde and ketone at room temperature over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction mixture will typically turn yellow or orange upon addition of the base. Continue stirring at room temperature for 8-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The formation of the chalcone product will be indicated by a new spot with a different Rf value compared to the starting materials.
-
Workup: Upon completion of the reaction (as determined by TLC), pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.
-
Neutralization: Acidify the mixture by slowly adding a 10% aqueous HCl solution with constant stirring until the pH is neutral (pH ~7). The crude chalcone product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the pure chalcone.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods.
-
¹H NMR and ¹³C NMR: To determine the chemical structure and confirm the presence of all expected proton and carbon signals.
-
FT-IR: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl (~1650-1680 cm⁻¹), C=C double bond (~1600 cm⁻¹), and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the target chalcone.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Reaction Monitoring: The use of TLC is a critical step to ensure the reaction has gone to completion, preventing premature workup and maximizing yield.
-
Controlled Addition: The dropwise addition of the base helps to control the reaction temperature and minimize side reactions.
-
Thorough Purification: Recrystallization is a robust method for obtaining a highly pure product, which is essential for accurate characterization and subsequent biological testing.
-
Comprehensive Characterization: The use of multiple spectroscopic techniques provides orthogonal data to unequivocally confirm the structure and purity of the final compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a novel chalcone, (E)-1-(4-methoxyphenyl)-3-(4-chloro-2-fluoro-5-methylphenyl)prop-2-en-1-one, via a Claisen-Schmidt condensation. The procedure is straightforward and employs readily available reagents and standard laboratory equipment. By following this protocol, researchers can successfully synthesize this and structurally related chalcones for further investigation in drug discovery and materials science.
References
-
International Journal of Pharmacy. (2016). synthesis, characterization and biological evaluation of some new chalcones. Available at: [Link]
-
Design, synthesis and evaluation of chalcones as anti-microbial agent. (n.d.). Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Chalcones with Anticancer Activities. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of chalcones as anti-microbial agent - Indian J Forensic Community Med [ijfcm.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmascholars.com [pharmascholars.com]
Application Note: Chemoselective Grignard Addition to 4-Chloro-2-fluoro-5-methylbenzaldehyde
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a highly reproducible, self-validating protocol for the chemoselective nucleophilic addition of methylmagnesium bromide to 4-chloro-2-fluoro-5-methylbenzaldehyde, yielding 1-(4-chloro-2-fluoro-5-methylphenyl)ethanol.
Substrate Rationale and Chemoselectivity Principles
In modern drug development,[1] serves as a highly versatile, multi-functional building block. The strategic placement of the fluorine atom enhances the target molecule's lipophilicity and metabolic stability, while the aryl chloride provides a robust handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
A central challenge in functionalizing this substrate is chemoselectivity . The molecule presents three potential sites for nucleophilic attack: the aldehyde carbonyl, the aryl fluoride, and the aryl chloride. However, the Grignard reaction is kinetically [2]. The highly electrophilic nature of the aldehyde carbon, combined with strict temperature control (0 °C), ensures that the organomagnesium carbanion attacks the[3]. The aryl halides remain inert under these uncatalyzed, low-temperature conditions.
Mechanistic Pathway
The reaction proceeds via the nucleophilic addition of the methyl carbanion (derived from MeMgBr) to the electrophilic carbonyl carbon. This addition breaks the C=O π-bond, pushing electron density onto the oxygen to form a stable, tetrahedral magnesium alkoxide intermediate. Subsequent aqueous workup with a mild acid hydrolyzes this intermediate to yield the [4].
Mechanistic pathway of Grignard addition to 4-chloro-2-fluoro-5-methylbenzaldehyde.
Quantitative Data and Stoichiometry
To ensure complete conversion while suppressing potential side reactions, a slight excess (1.2 equivalents) of the Grignard reagent is [5].
| Reagent / Material | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount | Role |
| 4-Chloro-2-fluoro-5-methylbenzaldehyde | 172.58 | 1.0 | 10.0 | 1.72 g | Electrophilic Substrate |
| Methylmagnesium bromide (3.0 M in THF) | 119.24 | 1.2 | 12.0 | 4.0 mL | Nucleophile |
| Tetrahydrofuran (Anhydrous) | 72.11 | - | - | 20.0 mL | Coordinating Solvent |
| Saturated Aqueous NH₄Cl | - | - | - | 20.0 mL | Quenching Agent |
| Ethyl Acetate | 88.11 | - | - | 3 x 20 mL | Extraction Solvent |
Experimental Protocol: Causality and Execution
This protocol is engineered as a self-validating system . Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.
Phase 1: Preparation of Anhydrous Environment
Grignard reagents are exceptionally strong bases (the pKa of methane is ~50). Any ambient moisture will rapidly protonate the reagent, destroying it and forming inert[6].
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry Nitrogen or Argon.
-
Cooling: Allow the apparatus to cool completely to room temperature under the inert atmosphere.
-
Causality: Cooling under a positive pressure of inert gas prevents the vacuum-induced ingress of humid laboratory air, which would otherwise condense on the interior glass walls.
-
Phase 2: Substrate Dissolution and Temperature Control
-
Dissolution: Dissolve 1.72 g (10.0 mmol) of 4-chloro-2-fluoro-5-methylbenzaldehyde in 20 mL of anhydrous THF.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Causality: The Grignard addition is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway, suppresses the formation of Wurtz-coupling byproducts, and ensures the chemoselectivity of the carbonyl attack over halogen displacement.
-
Phase 3: Nucleophilic Addition (Self-Validating Step)
-
Addition: Using a dry, gas-tight syringe, slowly add 4.0 mL of MeMgBr (3.0 M in THF) dropwise over 10-15 minutes.
-
Visual Check: A slight color shift (often pale yellow to a deeper amber) and mild effervescence may be observed as the Grignard coordinates and reacts.
-
Maturation: Remove the ice bath after the addition is complete and allow the reaction mixture to warm to room temperature. Stir for 1.5 hours.
-
Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The starting material (highly UV active, higher Rf ) should be entirely consumed, replaced by a more polar product spot (lower Rf due to the newly formed hydroxyl group).
Phase 4: Quenching and Workup
-
Preparation: Once TLC confirms complete consumption of the aldehyde, cool the flask back to 0 °C.
-
Quench: Carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.
-
Causality: NH₄Cl is a mild acid. It provides the exact proton concentration necessary to neutralize the alkoxide to the alcohol without being acidic enough to cause dehydration (elimination) of the product. Crucially, it prevents the formation of intractable, gelatinous magnesium hydroxide ( Mg(OH)2 ) emulsions that trap the product—a common failure point when plain water or NaOH is used.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with 20 mL of brine (saturated NaCl) to remove residual water and inorganic salts.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Workflow
Step-by-step experimental workflow for the Grignard addition and workup.
Troubleshooting and Analytical Characterization
-
Incomplete Conversion / Unreacted Aldehyde: The most frequent cause of low yield is the introduction of moisture. Ensure THF is freshly distilled or drawn from a solvent purification system, and that all syringes and needles are oven-dried.
-
Emulsion Formation During Workup: If the organic and aqueous phases fail to separate cleanly after the NH₄Cl quench, add a small volume (1-2 mL) of 1M HCl to dissolve residual magnesium salts, or filter the entire biphasic mixture through a pad of Celite to break the emulsion.
-
NMR Characterization Insights: In the 1 H NMR spectrum (CDCl₃), the diagnostic signal for the successful formation of 1-(4-chloro-2-fluoro-5-methylphenyl)ethanol is the methine proton (CH-OH). It will appear as a multiplet (typically a quartet due to coupling with the adjacent methyl group) around 4.8 - 5.2 ppm. A broad singlet for the hydroxyl proton (exchangeable with D₂O) will appear near 2.0 ppm. The aldehyde proton signal (CHO), typically found far downfield around 10.0 - 10.3 ppm, must be completely absent.
References
-
Minnesota State University Moorhead. "Grignard Reaction Synthesis of Triphenylmethanol." MSUM. URL: [Link]
-
Organic Chemistry Portal. "Grignard Reaction." Organic Chemistry Portal. URL:[Link]
-
Master Organic Chemistry. "Reactions of Grignard Reagents." Master Organic Chemistry. URL:[Link]
-
Chemistry Steps. "The Grignard Reaction Mechanism." Chemistry Steps. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15335422, 4-Chloro-2-fluoro-5-methylbenzaldehyde." PubChem. URL:[Link]
Sources
- 1. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
Application Note: 4-Chloro-2-fluoro-5-methylbenzaldehyde in the Synthesis of Advanced Heterocyclic Compounds
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols
Executive Summary
In modern medicinal chemistry and agrochemical development, polyfunctionalized building blocks are critical for the rapid assembly of complex molecular architectures. 4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2) has emerged as a highly privileged scaffold for the synthesis of heterocyclic compounds, particularly pyrazoles, indoles, and quinolines[1][2].
The strategic placement of four distinct functional groups—an electrophilic aldehyde, an activated ortho-fluorine, a cross-coupling-ready para-chlorine, and a lipophilic meta-methyl group—provides orthogonal reactivity[3][4]. This application note details the physicochemical profiling, mechanistic pathways, and self-validating experimental protocols for utilizing this compound in heterocycle synthesis, with a specific focus on pyrazole derivatives analogous to the herbicide Fluazolate[4].
Physicochemical & Structural Profiling
Understanding the baseline properties of 4-chloro-2-fluoro-5-methylbenzaldehyde is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability.
Table 1: Key Physicochemical Properties
| Property | Value | Analytical Significance / Reference |
| CAS Number | 177211-30-2 | Unique chemical identifier[1][5] |
| Molecular Formula | C₈H₆ClFO | Exact Mass: 172.01 Da[1] |
| Molecular Weight | 172.58 g/mol | Stoichiometric calculations[1][6] |
| Physical Appearance | Off-white to white solid | Visual purity indicator[4][5] |
| Melting Point | 69–70 °C | Assesses crystalline purity[4] |
| ¹H NMR (CDCl₃, 500 MHz) | δ 2.41 (s, 3H), 7.24 (d, 1H), 7.75 (d, 1H), 10.31 (s, 1H) | The δ 10.31 singlet is a critical diagnostic peak for the intact aldehyde[3][4] |
Strategic Reactivity & Mechanistic Pathways
The synthetic utility of 4-chloro-2-fluoro-5-methylbenzaldehyde relies on its predictable, site-specific reactivity. By carefully selecting reagents and temperatures, chemists can sequentially address each functional group without requiring exhaustive protection-deprotection steps[3][4].
Diagram 1: Orthogonal reactivity pathways of 4-chloro-2-fluoro-5-methylbenzaldehyde.
Mechanistic Rationale:
-
C1-Aldehyde Condensation: The carbonyl carbon is highly electrophilic. It readily undergoes nucleophilic addition with organolithium reagents or condensation with hydrazines to form hydrazones, the first step in pyrazole synthesis[4].
-
C2-Fluoro SNAr: The fluorine atom is strongly activated by the electron-withdrawing nature of both the ortho-aldehyde and the para-chlorine. This makes it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) when treated with primary amines, enabling the rapid construction of quinoline or indole cores[4].
-
C4-Chloro Cross-Coupling: While less reactive than a bromide or iodide, the C4-chlorine can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling using modern, electron-rich palladium ligands (e.g., XPhos or BrettPhos) to extend the aromatic system[1].
Experimental Workflows: Pyrazole Core Assembly
The following protocols detail the synthesis of a highly functionalized pyrazole core—a direct precursor to potent agrochemicals like Fluazolate[4]. The workflow is designed as a self-validating system, incorporating strict temperature controls and In-Process Controls (IPCs).
Diagram 2: Step-by-step experimental workflow for pyrazole synthesis.
Protocol A: Synthesis of Propargylic Alcohol Intermediate
Target: 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobut-2-yn-1-ol[4]
Causality & Design: Diisopropylamine (DIPA) and n-butyllithium are used to generate Lithium Diisopropylamide (LDA) in situ. LDA is a sterically hindered, non-nucleophilic base that selectively deprotonates 2-bromo-3,3,3-trifluoropropene to form a lithium acetylide without attacking the highly reactive aldehyde[4].
Step-by-Step Procedure:
-
LDA Generation: To a flame-dried Schlenk flask under an argon atmosphere, add DIPA (2.5 equiv) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Add n-butyllithium (2.5 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at 0 °C[4].
-
Acetylide Formation: Lower the temperature to -78 °C using a dry ice/acetone bath. Add 2-bromo-3,3,3-trifluoropropene (1.2 equiv) dropwise. Stir for 1 hour. Note: Strict adherence to -78 °C prevents the thermal decomposition of the trifluoropropynyl lithium intermediate[4].
-
Nucleophilic Addition: Dissolve 4-chloro-2-fluoro-5-methylbenzaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the -78 °C mixture. Stir for 2 hours[4].
-
In-Process Control (IPC): Pull a 50 µL aliquot, quench in aqueous NH₄Cl, and extract with EtOAc. Spot on a TLC plate (Hexane:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) is fully consumed and replaced by the polar alcohol product (Rf ~0.3).
-
Quench & Isolation: Quench the bulk reaction at -78 °C with saturated aqueous NH₄Cl (50 mL). Warm to room temperature, extract with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product to obtain the pure intermediate[4].
Protocol B: Bis-Nucleophilic Cyclization to Pyrazole Core
Target: 3-(4-chloro-2-fluoro-5-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole[4]
Causality & Design: Hydrazine hydrate acts as a bis-nucleophile. The first nitrogen attacks the activated alkyne (or an oxidized diketone equivalent), followed by intramolecular condensation of the second nitrogen with the remaining electrophilic center to close the robust 5-membered pyrazole ring[4].
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the propargylic alcohol intermediate (1.0 equiv) in toluene (0.2 M concentration). Add hydrazine hydrate (1.5 equiv) in a single portion.
-
Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80–100 °C for 2 hours. Note: Elevated temperature is required to overcome the activation energy barrier of the final ring-closing dehydration step[4].
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The desired endpoint is indicated by the appearance of the [M+H]⁺ mass peak corresponding to the cyclized pyrazole and the disappearance of the linear intermediate.
-
Workup: Cool the reaction to room temperature. Quench with deionized water (50 mL) and extract with dichloromethane (3 × 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure[4].
-
Validation: The resulting light yellow solid should exhibit a melting point of 157–159 °C. ¹H NMR (500 MHz, CDCl₃) validation will show the disappearance of the aldehyde/alcohol protons and the appearance of the distinct pyrazole N-H proton at δ 11.38 (br, 1H)[4].
Quantitative Data: Optimization of Cyclization
To ensure maximum throughput and minimal byproduct formation, the cyclization step (Protocol B) requires careful solvent and temperature optimization. Table 2 summarizes the self-validating optimization parameters standard for this class of reactions.
Table 2: Optimization of Hydrazine-Mediated Pyrazole Cyclization
| Entry | Solvent | Temperature (°C) | Time (h) | IPC Observation | Isolated Yield (%) |
| 1 | Dichloromethane | 25 | 12 | Hydrazone intermediate stalls; no ring closure. | < 10% |
| 2 | Ethanol | 78 (Reflux) | 4 | Moderate conversion; side-product formation detected via LC-MS. | 55% |
| 3 | Toluene | 80 | 2 | Clean conversion; rapid ring closure[4]. | 82% |
| 4 | Toluene | 110 (Reflux) | 1 | Complete conversion; slight thermal degradation observed. | 78% |
References
- US5532416A - Benzoyl derivatives and synthesis thereof Source: Google Patents URL
-
4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 Source: PubChem (National Institutes of Health) URL:[Link]
- CN103450084A - Preparation method of fluazolate as herbicide Source: Google Patents URL
Sources
- 1. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated Aldehydes Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. US5532416A - Benzoyl derivatives and synthesis thereof - Google Patents [patents.google.com]
- 4. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]
- 5. 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2 [sigmaaldrich.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
Technical Support Center: Yield Optimization for 4-Chloro-2-fluoro-5-methylbenzaldehyde Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when scaling up the synthesis of highly deactivated, multi-substituted aromatic compounds.[1] is a critical building block in the development of advanced pharmaceuticals and agrochemicals[2]. However, the electron-withdrawing inductive effects of the chlorine and fluorine substituents severely deactivate the aromatic ring. This deactivation renders standard formylation techniques (like the Vilsmeier-Haack reaction) highly inefficient.
This guide provides field-proven, self-validating protocols and troubleshooting strategies to maximize your synthetic yield using the two most reliable pathways: Rieche Formylation and Grignard-Mediated Formylation .
Validated Synthetic Workflows
To ensure reproducibility and high yield, every step in your synthesis must act as a self-validating system . Do not proceed to subsequent steps without confirming the success of the current phase via the listed In-Process Controls (IPCs).
Method A: Direct Rieche Formylation (Preferred for Scale-Up)
This method utilizes a highly reactive oxocarbenium intermediate to overcome the deactivation of the aromatic ring[3].
Reference Protocol: Adapted from[3].
-
System Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Reagent Loading: Dissolve 25.0 g (0.17 mol) of 2-chloro-4-fluorotoluene in 200 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the reactor to exactly 0°C.
-
Lewis Acid Activation: Add 39.0 mL (0.35 mol) of Titanium tetrachloride (TiCl₄) in one rapid portion.
-
Self-Validation Checkpoint: The solution must transition to a deep yellow/orange hue, confirming active Lewis acid complexation. If the solution remains colorless, your TiCl₄ has hydrolyzed and must be replaced.
-
-
Electrophile Generation: Dropwise add 1,1-dichloromethyl methyl ether (0.35 mol) over 30 minutes. Causality: The slow addition prevents localized exothermic spikes that lead to Friedel-Crafts polymerization. Maintain the internal temperature strictly at 0°C.
-
Incubation & IPC: Stir at 0°C for 4 hours.
-
Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in methanol, and analyze via GC-MS. Do not proceed to workup until >95% consumption of the starting material is confirmed.
-
-
Quench & Isolation: Pour the reaction mixture onto 500 g of vigorously stirred crushed ice to destroy the titanium complex. Extract with ethyl acetate (3 x 200 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product[3].
Method B: Grignard-Mediated Formylation
This alternative route bypasses electrophilic aromatic substitution entirely by utilizing metallation followed by nucleophilic attack on a formylating agent[4].
Reference Protocol: Adapted from[4].
-
System Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser under a strict nitrogen atmosphere.
-
Surface Activation: Add Magnesium turnings (1.2 eq) and a catalytic crystal of Iodine (I₂) to 50 mL of anhydrous THF.
-
Metallation: Dropwise add a solution of 5-bromo-2-chloro-4-fluorotoluene (1.0 eq) in 150 mL THF. Heat the mixture to reflux.
-
Self-Validation Checkpoint: The brown iodine color will fade to colorless/pale yellow, and the solution will become slightly cloudy with a mild exotherm. This visual shift confirms the successful initiation of the Grignard reagent.
-
-
Nucleophilic Addition: Cool the active Grignard solution to 0°C. Dropwise add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq). Stir for 1 hour at 0°C.
-
Trapping & Hydrolysis: Quench the reaction by pouring it into an ice-cold 10% aqueous HCl solution (pH 2-3). Causality: The cold acidic environment immediately traps the tetrahedral hemiaminal intermediate and forces its hydrolysis to the aldehyde, preventing side reactions[4].
-
Isolation: Extract the aqueous phase with ethyl acetate, dry the organic layer with anhydrous Na₂SO₄, and evaporate the solvent to obtain the solid aldehyde[4].
Workflow Visualization
Fig 1: Comparative synthetic workflows for 4-Chloro-2-fluoro-5-methylbenzaldehyde.
Quantitative Route Comparison
Use the following data to select the optimal pathway based on your laboratory's capabilities and scale requirements.
| Parameter | Route A: Rieche Formylation | Route B: Grignard-Mediated Formylation |
| Starting Material | 2-Chloro-4-fluorotoluene | 5-Bromo-2-chloro-4-fluorotoluene |
| Key Reagents | TiCl₄, 1,1-Dichloromethyl methyl ether | Mg turnings, I₂, DMF |
| Typical Yield | 75% – 85% | 60% – 70% |
| Reaction Temperature | 0°C (Strictly controlled) | Reflux (Initiation), 0°C (Quench) |
| Scalability | High (Preferred for >100g batches) | Moderate (Exothermic initiation risks) |
| Primary Impurity | Regioisomers (trace) | Des-bromo reduction product |
Troubleshooting & FAQs
Q1: Why is my yield exceptionally low (<20%) when using standard Vilsmeier-Haack conditions (POCl₃/DMF)? A1: Causality: The Vilsmeier-Haack reagent (chloroiminium ion) is a relatively mild electrophile. The starting material, 2-chloro-4-fluorotoluene, is heavily deactivated by the electron-withdrawing inductive effects of the chlorine and fluorine atoms. This deactivation prevents efficient electrophilic aromatic substitution by mild reagents. Solution: Transition to the Rieche formylation method (Method A). By utilizing 1,1-dichloromethyl methyl ether activated by TiCl₄, you generate a highly reactive oxocarbenium intermediate capable of functionalizing deactivated rings[3].
Q2: During the Rieche formylation, I am observing significant formation of tar-like polymeric byproducts. How can I suppress this? A2: Causality: TiCl₄ is a potent Lewis acid. If the internal temperature exceeds 5°C during the addition of the electrophile, the highly reactive intermediate can undergo over-alkylation, attacking already formylated products or leading to Friedel-Crafts polymerization. Solution: Maintain the reaction strictly at 0°C using a calibrated cryocooler. Ensure the dropwise addition of 1,1-dichloromethyl methyl ether is slow enough to prevent localized exothermic spikes[3].
Q3: In the Grignard route, the magnesium insertion into 5-bromo-2-chloro-4-fluorotoluene is sluggish or fails to initiate. What is the mechanism behind this failure? A3: Causality: The electron-withdrawing halogens (F, Cl) stabilize the C-Br bond, increasing the activation energy required for magnesium oxidative addition. Additionally, trace moisture in the THF passivates the magnesium surface with a layer of magnesium hydroxide. Solution: Implement a chemical scrubbing step. Use a catalytic amount of iodine (I₂) and 1,2-dibromoethane. The 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, exposing a fresh, highly reactive magnesium surface that readily inserts into the deactivated C-Br bond[4].
Q4: How do I prevent the formation of the secondary alcohol byproduct during the DMF quench in the Grignard route? A4: Causality: Upon addition of DMF to the Grignard reagent, a tetrahedral hemiaminal intermediate is formed. If this intermediate collapses prematurely (due to elevated temperatures) before the acidic quench, it releases the aldehyde in situ. The unreacted Grignard reagent will immediately attack this newly formed aldehyde, yielding a secondary alcohol. Solution: Keep the reaction strictly at 0°C during DMF addition. More importantly, execute a rapid, cold acidic quench (e.g., pouring the reaction mixture into ice-cold 10% HCl). This traps the tetrahedral intermediate and hydrolyzes it directly to the desired aldehyde without exposing it to active Grignard reagent[4].
References
- Source: Google Patents (US5532416A)
- Source: Google Patents (CN103450084A)
-
4-Chloro-2-fluoro-5-methylbenzaldehyde | CID 15335422 Source: PubChem URL:[Link]
Sources
- 1. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. US5532416A - Benzoyl derivatives and synthesis thereof - Google Patents [patents.google.com]
- 4. CN103450084A - Preparation method of fluazolate as herbicide - Google Patents [patents.google.com]
Technical Support Center: Handling and Preventing Oxidation of 4-Chloro-2-fluoro-5-methylbenzaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2). Because this compound is a critical electrophilic building block in pharmaceutical synthesis, maintaining its structural integrity is paramount.
The Mechanistic Causality of Aldehyde Degradation
To effectively prevent degradation, we must first understand the causality behind it. Like most benzaldehyde derivatives, 4-Chloro-2-fluoro-5-methylbenzaldehyde is highly susceptible to 1, a radical chain reaction driven by molecular oxygen, light, and trace metal impurities[1].
The oxidation to 4-chloro-2-fluoro-5-methylbenzoic acid is not a simple one-step reaction. It proceeds via a triplet radical pair generated by photoexcitation, which reacts with O2 to form an acylperoxy radical[1]. This radical abstracts a hydrogen atom from another aldehyde molecule, propagating the chain and forming a peroxy acid (peracid) intermediate. Finally, the peracid reacts with a second aldehyde molecule via a Baeyer-Villiger-type rearrangement to yield two equivalents of the corresponding carboxylic acid[1].
Understanding this causality dictates our protocols: we must eliminate light (initiation), oxygen (propagation), and thermal energy (kinetics) to halt the 2[2].
Radical chain mechanism of 4-Chloro-2-fluoro-5-methylbenzaldehyde autoxidation.
Diagnostic Troubleshooting Guide
When experiments yield inconsistent results, aldehyde degradation is a primary suspect. Use this Q&A guide to diagnose and resolve oxidation issues.
Q: Why is there a white precipitate or cloudiness in my aldehyde stock solution?
-
Causality: 4-Chloro-2-fluoro-5-methylbenzoic acid is significantly less soluble in non-polar organic solvents (like hexanes) than its parent aldehyde. Precipitation in a previously clear stock solution indicates advanced autoxidation.
-
Solution: Do not use the reagent as-is. Purify the aldehyde via column chromatography (silica gel, hexane/ethyl acetate) or vacuum distillation. Verify purity via 1H -NMR by confirming the presence of the aldehyde proton peak (~10 ppm) and the absence of the broad carboxylic acid OH peak[3].
Q: Why am I seeing shifting retention times or extraneous peaks in my HPLC/GC analysis?
-
Causality: The formation of peracids and carboxylic acids alters the polarity of the sample, leading to peak broadening, tailing, or the appearance of new peaks[4].
-
Solution: Prepare fresh standard solutions. Ensure your autosampler is temperature-controlled (4°C) and vials are tightly capped with PTFE septa to 4 during the run[4].
Q: Why has the compound lost reactivity in downstream coupling or condensation reactions?
-
Causality: The active electrophilic carbonyl carbon has been oxidized to a less reactive carboxylic acid, quenching nucleophilic attack (e.g., in reductive aminations or aldol condensations).
-
Solution: Titrate or quantify the acid content. If acid content is >2%, perform an aqueous basic wash (e.g., saturated NaHCO3 ) of the organic solution of the aldehyde to extract the deprotonated benzoic acid derivative, followed by drying over anhydrous Na2SO4 and concentration.
Quantitative Storage Data: Impact of Conditions on Stability
To validate the necessity of strict storage protocols, the following table summarizes the typical degradation profile of halogenated benzaldehydes under various environmental conditions over a 6-month period.
| Storage Condition | Atmosphere | Light Exposure | Est. Degradation (6 Months) | Recommendation |
| 25°C (Ambient) | Air | Direct Light | 15% - 25% | DO NOT USE |
| 25°C (Ambient) | Air | Dark | 5% - 10% | Not recommended for long-term |
| 4°C (Fridge) | Air | Dark | 2% - 5% | Acceptable for short-term use |
| 4°C (Fridge) | Argon/Nitrogen | Dark | < 1% | Good for frequent access |
| -20°C (Freezer) | Argon/Nitrogen | Dark | < 0.1% | Optimal for long-term storage |
Standard Operating Procedure (SOP): Self-Validating Storage Workflow
To ensure trustworthiness and reproducibility, implement this step-by-step methodology for handling 4-Chloro-2-fluoro-5-methylbenzaldehyde upon receipt. This creates a self-validating system where the material's integrity is proven before every critical use.
-
Initial Quality Control (QC): Immediately upon receipt, dissolve a 5 mg aliquot in CDCl3 and perform a 1H -NMR scan to establish a baseline purity profile. This serves as your internal standard.
-
Aliquoting (The "Single-Use" Principle): Repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen during bottle opening accelerate degradation. Divide the bulk solid material into single-use aliquots (e.g., 100 mg - 500 mg) in amber glass vials.
-
Inert Gas Blanketing: Using a Schlenk line or a gentle stream of high-purity Argon, flush the headspace of each vial for 30-60 seconds. 5 as it is heavier than air and forms a protective blanket over the solid[5].
-
Sealing and Storage: Cap the vials tightly with PTFE-lined caps. Wrap the seal with Parafilm to prevent gas exchange. Store the aliquots in a desiccator box within a -20°C freezer.
Self-validating workflow for processing and storing sensitive aldehydes.
Frequently Asked Questions (FAQs)
Q: Can I use antioxidants to stabilize 4-Chloro-2-fluoro-5-methylbenzaldehyde? A: While antioxidants like BHT (Butylated hydroxytoluene) or hydroquinone are sometimes added to liquid aliphatic aldehydes to scavenge peroxy radicals, they are generally not recommended for solid analytical-grade benzaldehydes unless specified by the manufacturer. Adding BHT introduces an impurity that may interfere with sensitive downstream pharmaceutical syntheses or analytical assays. Physical barriers (Argon, -20°C) are preferred.
Q: I accidentally left the vial on the benchtop overnight. Is it ruined? A: Not necessarily. The autoxidation rate is dependent on light and surface area exposure. If the vial was tightly capped and in an amber bottle, the degradation over 12-24 hours at room temperature is likely negligible. However, you should run a quick TLC or GC-MS to verify the absence of the carboxylic acid peak before using it in a critical step.
Q: Why is Argon recommended over Nitrogen for blanketing? A: Argon has a higher density than air (approx. 1.78 g/L vs 1.22 g/L for air), allowing it to "sink" and form a stable protective layer directly over the chemical inside the vial. Nitrogen is slightly lighter than air and can easily diffuse out of the vial during the capping process, leaving residual oxygen behind.
References
-
Sigma-Aldrich. "4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2". sigmaaldrich.com.
-
Royal Society of Chemistry. "Light-induced autoxidation of aldehydes to peracids and carboxylic acids: A plausible mechanism". rsc.org. 1
-
American Chemical Society. "Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways". acs.org. 2
-
BenchChem. "Technical Support Center: Storage and Handling of Decyl Aldehyde-d2". benchchem.com. 5
-
BenchChem. "Best practices for handling and storing volatile aldehyde standards". benchchem.com.4
-
Google Patents. "US5532416A - Benzoyl derivatives and synthesis thereof". google.com. 3
Sources
optimizing reaction conditions for 4-Chloro-2-fluoro-5-methylbenzaldehyde
Welcome to the Technical Support Center for the synthesis and optimization of 4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2)[1]. As a highly functionalized intermediate crucial for the development of advanced agrochemicals (such as aryl-haloalkylpyrazole herbicides) and pharmaceutical active ingredients[2], achieving high yield and regioselectivity during its preparation requires strict control over reaction kinetics and thermodynamics.
This guide provides field-validated protocols, mechanistic insights, and a dedicated troubleshooting desk to ensure your synthetic workflows are robust and reproducible.
Visual Workflow: Synthetic Strategies
Reaction pathways for 4-Chloro-2-fluoro-5-methylbenzaldehyde synthesis via Rieche and Grignard.
Validated Experimental Protocols
To accommodate different starting material availability and purity requirements, we detail two primary methodologies. Every protocol is designed as a self-validating system with built-in visual and chemical checkpoints.
Method A: Rieche Formylation (Kinetic Control)
This method relies on Electrophilic Aromatic Substitution (EAS) using a Lewis acid catalyst[2].
Causality & Mechanistic Rationale: Titanium tetrachloride (TiCl₄) is specifically selected over Aluminum chloride (AlCl₃). TiCl₄ is a milder Lewis acid, which prevents the premature cleavage of the methyl ether intermediate before the formylation is complete, drastically reducing tar formation. The reaction is strictly maintained at 0 °C to kinetically favor substitution at the position para to the fluorine atom, exploiting fluorine's strong resonance-donating effect (+M) while minimizing sterically hindered ortho-substitution.
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere (N₂), dissolve 25.0 g (0.17 mol) of 2-chloro-4-fluorotoluene in 200 mL of anhydrous methylene chloride (CH₂Cl₂)[2].
-
Catalyst Addition: Cool the reactor to 0 °C. Slowly add 39.0 mL (0.35 mol) of TiCl₄.
-
Electrophile Generation: Dropwise add 1,1-dichloromethyl methyl ether (0.20 mol) over 30 minutes.
-
Self-Validation Checkpoint: The solution will transition from pale yellow to a deep red-brown, confirming the formation of the active electrophilic complex. Steady HCl gas evolution will begin.
-
-
Reaction: Maintain stirring at 0 °C for 4 hours.
-
Self-Validation Checkpoint: The reaction is complete when HCl gas evolution ceases and TLC (Hexanes:EtOAc 9:1) shows the disappearance of the starting material.
-
-
Quench & Workup: Pour the mixture onto 500 g of crushed ice containing 50 mL of 10% HCl. Extract with ethyl acetate (3 x 150 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Method B: Directed Grignard Formylation (Thermodynamic Control)
This method utilizes an organomagnesium intermediate to guarantee absolute regioselectivity[3].
Causality & Mechanistic Rationale: By starting with 5-bromo-2-chloro-4-fluorotoluene, regioselectivity is absolutely fixed by the position of the bromine atom. Magnesium insertion selectively occurs at the C–Br bond due to its significantly lower bond dissociation energy compared to the C–Cl and C–F bonds on the same ring.
Step-by-Step Methodology:
-
Initiation: Add 4.5 g (0.18 mol) of magnesium turnings and a crystal of iodine (I₂) to 50 mL of anhydrous THF.
-
Grignard Formation: Heat to reflux. Slowly add a solution of 5-bromo-2-chloro-4-fluorotoluene (0.15 mol) in 150 mL THF[3].
-
Self-Validation Checkpoint: Initiation is confirmed when the brown color of the iodine rapidly dissipates, accompanied by localized solvent bubbling (exotherm) independent of the external heat source.
-
-
Formylation: Once the Mg is consumed, cool the dark Grignard solution to 0 °C. Dropwise add anhydrous N,N-dimethylformamide (DMF) (0.20 mol).
-
Hydrolysis: Stir for 1 hour at room temperature, then quench carefully with 150 mL of 10% HCl solution to break the magnesium-hemiaminal complex[3].
-
Workup: Extract with ethyl acetate (3 x 80 mL), dry the organic phase with anhydrous Na₂SO₄, and distill off the solvent under reduced pressure to obtain the product as a white solid (Melting point: 69–70 °C)[3].
Quantitative Data: Route Comparison
| Parameter | Route A: Rieche Formylation | Route B: Grignard Formylation |
| Starting Material | 2-Chloro-4-fluorotoluene | 5-Bromo-2-chloro-4-fluorotoluene |
| Key Reagents | TiCl₄, 1,1-Dichloromethyl methyl ether | Mg, I₂, DMF |
| Temperature Profile | 0 °C (Strictly controlled) | Reflux (Initiation) → 0 °C (Formylation) |
| Regioselectivity | ~85-90% (Kinetic control) | >99% (Thermodynamic/Directed) |
| Typical Yield | 70-80% | 85-95% |
| Primary Impurity | Regioisomers (e.g., 3-methyl isomer) | Des-bromo reduction byproduct |
| Scalability | High (Standard batch reactors) | Moderate (Requires rigorous anhydrous conditions) |
Troubleshooting Desk & FAQs
Q: Why am I observing multiple regioisomers in my Rieche formylation (Method A)? A: Electrophilic aromatic substitution on a multi-substituted ring is a delicate balance of directing effects. While fluorine is strongly ortho/para directing, elevated temperatures will override this kinetic preference, leading to substitution at the less favorable ortho position or even displacement reactions. Solution: Ensure your cooling bath maintains the internal reactor temperature strictly at or below 0 °C during the entire 4-hour reaction period[2]. Do not allow the temperature to spike during the dropwise addition of 1,1-dichloromethyl methyl ether.
Q: My Grignard initiation (Method B) is failing despite heating. What is the mechanistic cause and how do I fix it? A: The presence of the electron-withdrawing chloro and fluoro groups deactivates the aromatic ring, making the C–Br bond less prone to oxidative addition by magnesium compared to an unsubstituted bromobenzene. Furthermore, a thick passivation layer of MgO on your turnings will halt the reaction. Solution: Mechanically activate the magnesium turnings by crushing them under an inert atmosphere just before use. If iodine fails to initiate the reaction, add 0.5 mL of 1,2-dibromoethane; its reaction with Mg actively scrubs the oxide layer and generates fresh, highly reactive magnesium surfaces[3].
Q: I am getting intractable, gelatinous emulsions during the aqueous workup of the TiCl₄ reaction. How do I break them? A: Titanium salts rapidly hydrolyze in water to form highly insoluble, gelatinous titanium dioxide hydrates (TiO₂·xH₂O), which trap your organic product and cause severe emulsions. Solution: Never quench with plain water. You must quench the reaction mixture into a vigorously stirred mixture of ice and 10% HCl [2]. The acidic environment keeps the titanium species water-soluble as titanate chloride complexes, ensuring a clean phase separation during ethyl acetate extraction.
References
- US5532416A - Benzoyl derivatives and synthesis thereof - Google P
- CN103450084A - Preparation method of fluazolate as herbicide - Google P
Sources
troubleshooting failed reactions involving 4-Chloro-2-fluoro-5-methylbenzaldehyde
Welcome to the technical support resource for 4-Chloro-2-fluoro-5-methylbenzaldehyde (CFMB). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this highly functionalized aromatic aldehyde. Here, we move beyond simple protocols to explore the underlying chemical principles that govern its reactivity, providing you with the in-depth insights needed to troubleshoot and optimize your synthetic routes.
Understanding the Unique Reactivity of 4-Chloro-2-fluoro-5-methylbenzaldehyde
Before troubleshooting a failed reaction, it is imperative to understand the electronic and steric environment of the molecule. The reactivity of the aldehyde group in CFMB is modulated by the three substituents on the aromatic ring.
-
Electronic Effects : The carbonyl carbon's electrophilicity is the primary determinant of its reactivity towards nucleophiles.[1]
-
2-Fluoro Group : As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the adjacent aldehyde carbon, making it more susceptible to nucleophilic attack.[2] While it has a resonance-donating effect (+R), the inductive effect dominates, especially from the ortho position.
-
4-Chloro Group : Chlorine is also electron-withdrawing via induction (-I), further enhancing the carbonyl's electrophilicity.
-
5-Methyl Group : The methyl group is electron-donating through an inductive effect (+I), which slightly counteracts the electron-withdrawing effects of the halogens.[3]
-
-
Steric Hindrance : The fluorine atom at the ortho position creates a degree of steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl carbon.[3] This is a critical factor to consider when selecting reagents.
The net result is a highly electrophilic aldehyde, prone to react readily with nucleophiles, but with potential steric limitations for bulkier reagents.
Table 1: Summary of Substituent Effects on Aldehyde Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Net Impact on Aldehyde Carbon |
|---|---|---|---|---|
| Fluorine | Ortho (2) | Strong -I (withdrawing) | Moderate | Increases electrophilicity; can hinder bulky nucleophiles |
| Chlorine | Para (4) | Moderate -I (withdrawing) | Negligible | Increases electrophilicity |
| Methyl | Meta (5) | Weak +I (donating) | Negligible | Slightly decreases electrophilicity |
Caption: Electronic and steric influences on the CFMB molecule.
General Troubleshooting Workflow
A systematic approach is crucial when a reaction does not proceed as expected. Before focusing on reaction-specific issues, follow this general diagnostic workflow.
Caption: A systematic workflow for troubleshooting failed reactions.
Reaction-Specific Troubleshooting Guides (Q&A)
Topic 1: Reductive Amination
Reductive amination is a cornerstone transformation, but failures are common, especially with functionalized substrates.
Question: My reductive amination with CFMB has failed. I am recovering my starting material. What is the likely cause?
Answer: The most common failure point in a one-pot reductive amination is the initial formation of the imine or iminium ion intermediate.[4] This step is an equilibrium process and can be sluggish.
-
Causality : Imine formation requires the removal of water. If water is not effectively removed or if the conditions are not suitable, the equilibrium will favor the starting aldehyde and amine.[5] The electrophilicity of CFMB is high, but if the nucleophilicity of your amine is low or sterically hindered, this step can be challenging.
-
Troubleshooting Steps :
-
Catalytic Acid : Add a catalytic amount (5-10 mol%) of acetic acid (AcOH). This protonates the carbonyl oxygen, further activating the aldehyde for nucleophilic attack by the amine.[6]
-
Water Removal : Add a dehydrating agent like 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent. This sequesters the water formed during imine formation, driving the equilibrium forward.[7]
-
Pre-formation of Imine : Consider a two-step procedure. Stir the CFMB and amine together in a solvent like methanol or toluene (with a Dean-Stark trap) for 1-2 hours to form the imine first. You can monitor its formation via NMR (disappearance of the aldehyde proton signal ~10 ppm and appearance of the imine proton signal ~8-9 ppm) or IR (appearance of a C=N stretch).[5] Once imine formation is confirmed, add the reducing agent.
-
Question: My reaction is producing the corresponding alcohol (4-chloro-2-fluoro-5-methylbenzyl alcohol) instead of the desired amine. How can I prevent this?
Answer: This indicates that your reducing agent is reducing the aldehyde faster than the imine is being formed or reduced. This is a common issue when using powerful, non-selective reducing agents.
-
Causality : Reagents like sodium borohydride (NaBH₄) can readily reduce highly electrophilic aldehydes like CFMB.[8] If imine formation is slow, the aldehyde will be consumed by this side reaction.
-
Troubleshooting Steps :
-
Switch to a Selective Reducing Agent : The best solution is to use a milder, more selective hydride donor that preferentially reduces the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[8][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but requires careful handling due to its toxicity.
-
Control Stoichiometry and Addition : If you must use NaBH₄, ensure the imine has sufficient time to form before adding the reductant. Add the NaBH₄ portion-wise at a lower temperature (e.g., 0 °C) to control its reactivity.
-
Table 2: Troubleshooting Reductive Amination of CFMB
| Observed Problem | Potential Cause | Recommended Solution | Scientific Rationale |
|---|---|---|---|
| No Reaction / Starting Material Recovered | Inefficient imine formation. | Add catalytic AcOH; use molecular sieves; pre-form the imine. | Acid catalysis activates the carbonyl; water removal drives equilibrium towards the imine.[6] |
| Aldehyde is Reduced to Alcohol | Reducing agent is too reactive and non-selective. | Use NaBH(OAc)₃ or NaBH₃CN instead of NaBH₄. | NaBH(OAc)₃ is sterically hindered and less reactive, selectively reducing the iminium ion over the aldehyde.[8] |
| Low Conversion | Steric hindrance from a bulky amine. | Increase reaction temperature (e.g., 40-60 °C); use a Lewis acid catalyst (e.g., Ti(OiPr)₄). | Higher temperature provides activation energy to overcome steric barriers; Lewis acids activate the carbonyl more strongly than protic acids.[9] |
Topic 2: Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis, but its success depends heavily on the stability of the ylide and the reactivity of the carbonyl.
Question: I am attempting a Wittig reaction with CFMB using a non-stabilized ylide, but the yield is very low and I see a complex mixture of products.
Answer: Low yields with non-stabilized ylides often stem from issues with ylide formation and stability. These ylides are highly reactive and basic, leading to potential side reactions.
-
Causality : Non-stabilized ylides are typically generated using strong bases like n-butyllithium (n-BuLi).[10] Several issues can arise:
-
Incomplete Ylide Formation : The phosphonium salt precursor must be scrupulously dry. Any moisture will quench the strong base.
-
Ylide Decomposition : These ylides are not always stable at room temperature and can undergo side reactions if not used promptly.
-
Side Reactions with Aldehyde : The strongly basic ylide can potentially deprotonate other acidic protons in the reaction mixture or, in some cases, act as a reducing agent.
-
-
Troubleshooting Steps :
-
Ensure Anhydrous Conditions : Dry your phosphonium salt in a vacuum oven. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[7]
-
Control Ylide Generation : Generate the ylide at a low temperature (-78 °C to 0 °C) by adding the n-BuLi dropwise to a suspension of the phosphonium salt. The formation of a characteristic color (often orange or deep red) indicates ylide formation.[11]
-
In Situ Reaction : After generating the ylide, add a solution of CFMB dropwise at the same low temperature. Allow the reaction to proceed at low temperature for a period before slowly warming to room temperature. This minimizes ylide decomposition.[7]
-
Question: My Wittig reaction with a stabilized ylide (e.g., a phosphorane with an ester group) is very sluggish or shows no conversion.
Answer: While CFMB is an activated aldehyde, stabilized ylides are significantly less nucleophilic than their non-stabilized counterparts. The reaction may require more forcing conditions to proceed efficiently.
-
Causality : Stabilized ylides are less reactive and their reactions are often reversible.[11] While they are more tolerant of reaction conditions, they may lack the potency to react with even an activated aldehyde at room temperature.
-
Troubleshooting Steps :
-
Increase Reaction Temperature : Gentle heating (e.g., to 40-50 °C or refluxing in THF) can often provide the necessary energy to drive the reaction to completion. Monitor the reaction by TLC to avoid potential decomposition of the product at elevated temperatures.[9]
-
Solvent Choice : While THF and DCM are common, switching to a more polar aprotic solvent like DMF or DMSO can sometimes accelerate the reaction. In some cases, reactions in aqueous media have shown surprisingly accelerated rates.[12]
-
Check for Purity : Ensure your stabilized ylide is pure. Unlike non-stabilized ylides which are used in situ, stabilized ylides are often isolated solids. Impurities can inhibit the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Can the chloro group on CFMB undergo nucleophilic aromatic substitution (SNAr)? A: Yes, this is a potential side reaction or a desired transformation. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde and fluoro substituents.[13] Strong nucleophiles (e.g., alkoxides, thiolates) at elevated temperatures could displace the chlorine atom. If this is undesirable, use milder conditions. If this is the desired reaction, the aldehyde may need to be protected first as an acetal to prevent it from reacting with the nucleophile.[14]
Q2: I am performing a Suzuki coupling using the chloro group. Why am I seeing significant amounts of the dehalogenated product (2-fluoro-5-methylbenzaldehyde)? A: Hydrodehalogenation is a common side reaction in cross-coupling chemistry. It often occurs when there is a proton source in the reaction mixture or if the reductive elimination step is slow.[14] To mitigate this, ensure you are using strictly anhydrous solvents and reagents. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[14]
Q3: How should I store 4-Chloro-2-fluoro-5-methylbenzaldehyde? A: It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[15] Like many aldehydes, it has the potential to slowly oxidize to the corresponding carboxylic acid upon prolonged exposure to air. Storing under an inert atmosphere (N₂ or Ar) is recommended for long-term stability.
Q4: What are the expected decomposition products upon heating? A: At high temperatures, thermal decomposition can occur. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen halides (HCl, HF).[16] Therefore, any reactions performed at high temperatures should be conducted in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: Optimized One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is designed to maximize the yield of the desired amine product by promoting imine formation and preventing aldehyde reduction.
-
Reaction Setup : To a flame-dried round-bottom flask under an argon atmosphere, add 4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq.) and the primary or secondary amine (1.1 eq.).
-
Solvent and Additives : Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to create a 0.2 M solution. Add activated 3Å molecular sieves (a layer covering the bottom of the flask).
-
Imine Formation : Add glacial acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in one portion. Caution: The reaction may bubble slightly as the reduction begins.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Extraction and Purification : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Wittig Reaction with a Non-Stabilized Ylide (e.g., for Stilbene Synthesis)
This protocol outlines the procedure for a Wittig reaction using an air- and moisture-sensitive ylide, emphasizing the necessary precautions.
-
Ylide Generation :
-
To a flame-dried, three-neck flask equipped with a dropping funnel and an argon inlet, add the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq.).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10 minutes.
-
Allow the mixture to stir at 0 °C for 1 hour. A distinct color change to orange/red should be observed, indicating ylide formation.
-
-
Reaction with Aldehyde :
-
Dissolve 4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
-
Reaction Progression :
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC, observing the consumption of the aldehyde.
-
-
Work-up and Purification :
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product will contain a significant amount of triphenylphosphine oxide. Purify by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the desired alkene.
-
References
-
Reddit r/chemhelp. (2024). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?[Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Versatility of 4-Chloro-2-(trifluoromethyl)benzaldehyde in Advanced Chemical Reactions. [Link]
-
Royal Society of Chemistry. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
ACS Publications. (2020). A Close Look to the Oxaphosphetane Formation along the Wittig Reaction: A [2+2] Cycloaddition?[Link]
-
Reddit r/OrganicChemistry. (2025). What's wrong with my reductive amination? I barely got any product.[Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2 [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Unreacted 4-Chloro-2-fluoro-5-methylbenzaldehyde
Welcome to the Technical Support Center for downstream purification and reaction troubleshooting. This guide is engineered for researchers, scientists, and drug development professionals who require robust, scalable, and self-validating methods to remove unreacted 4-Chloro-2-fluoro-5-methylbenzaldehyde from complex reaction mixtures.
Physicochemical Profiling & Strategy Selection
Understanding the intrinsic chemical properties of your starting material is the first step in designing a logical purification workflow. 4-Chloro-2-fluoro-5-methylbenzaldehyde is a highly lipophilic, electron-deficient aromatic aldehyde. Standard aqueous workups are generally ineffective for its removal because its lipophilicity heavily favors partitioning into the organic phase.
Table 1: Physicochemical Profile of the Target Impurity
| Property | Value / Characteristic | Impact on Purification Strategy |
| Chemical Name | 4-Chloro-2-fluoro-5-methylbenzaldehyde | N/A |
| CAS Number | 177211-30-2 | N/A |
| Molecular Formula | C8H6ClFO | High lipophilicity; resists standard aqueous extraction. |
| Electrophilicity | Exceptionally High | The electron-withdrawing Cl and F atoms activate the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by bisulfite or amines). |
Table 2: Comparison of Aldehyde Removal Strategies
| Technique | Reagents Required | Scalability | Time Required | Yield Impact on Target API |
| Bisulfite Extraction | NaHSO₃(aq), Co-solvent (THF/MeOH) | High (Process scale) | 1–2 hours | Minimal |
| Polymer Scavenger | PS-Tosylhydrazine or PS-Amine | Low-Medium (Library scale) | 4–16 hours | Minimal (Filtration only) |
| Chromatography | Silica Gel, Organic Eluents | Medium | 2–6 hours | Moderate (Potential adsorption) |
Visual Purification Workflows
Decision matrix for selecting an aldehyde purification strategy based on reaction scale.
Workflow and phase distribution during bisulfite-mediated aldehyde sequestration.
Troubleshooting FAQs
Q: Why does standard aqueous washing fail to remove 4-Chloro-2-fluoro-5-methylbenzaldehyde? A: The compound is highly lipophilic. The aromatic ring, combined with the methyl and halogen groups, ensures that the thermodynamic preference of the molecule is to remain solvated in the organic phase (e.g., DCM, EtOAc) rather than partitioning into water. To move it into the aqueous phase, you must fundamentally alter its chemical structure to increase its polarity.
Q: How does the bisulfite adduct method work, and why is it recommended for this specific compound? A: The reaction of the bisulfite ion with aldehydes to form charged bisulfite adducts is a well-established method for purification[1]. The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an α-hydroxy sulfonate salt[2]. This transforms the highly lipophilic aldehyde into a highly polar, water-soluble salt that easily partitions into the aqueous layer. 4-Chloro-2-fluoro-5-methylbenzaldehyde is an excellent candidate for this because the electron-withdrawing halogens on the aromatic ring inductively pull electron density away from the carbonyl carbon, increasing its electrophilicity and driving the equilibrium heavily toward adduct formation.
Q: My bisulfite extraction formed a stubborn emulsion. What is the causality, and how do I resolve it? A: Causality: The newly formed bisulfite adduct possesses both a highly polar sulfonate head group and a lipophilic halogenated aromatic tail. This structure acts as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing an emulsion. Resolution: Do not add more water. Instead, increase the ionic strength of the aqueous layer by adding saturated aqueous NaCl (brine). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates that may be stabilizing the emulsion droplets.
Q: I am working on a micro-scale library synthesis where liquid-liquid extraction is too cumbersome. Is there a non-aqueous alternative? A: Yes. Polymer-supported scavengers are ideal for solution-phase combinatorial chemistry and small-scale library generation[3]. Resins functionalized with primary amines or tosylhydrazines act as macroscopic nucleophiles. They covalently bind the unreacted aldehyde via imine or hydrazone formation[4]. Because the scavenger is tethered to an insoluble polystyrene or silica matrix, the bound impurity is simply filtered away, leaving the desired product in the filtrate[3].
Self-Validating Experimental Protocols
Protocol A: Liquid-Liquid Extraction via Bisulfite Adduct Formation
Use this protocol for reactions >1 gram where the target product does not contain reactive carbonyls.
-
Preparation: Dilute the crude reaction mixture containing the target product and unreacted 4-Chloro-2-fluoro-5-methylbenzaldehyde in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Co-Solvent Addition (Critical Step): Add a water-miscible co-solvent (e.g., THF or Methanol) equivalent to 10-20% of the organic volume. Causality: This increases the contact area between the aqueous bisulfite ion and the organic aldehyde, overcoming the biphasic barrier and accelerating adduct formation[1].
-
Adduct Formation: Add an equal volume of freshly prepared saturated aqueous Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅)[2].
-
Agitation: Stir vigorously at room temperature for 1 to 2 hours.
-
Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. The unreacted aldehyde is now in the aqueous layer as a sulfonate salt.
-
Self-Validation Check: Before discarding the aqueous layer, spot the organic layer on a TLC plate alongside a reference standard of 4-Chloro-2-fluoro-5-methylbenzaldehyde. Develop the plate. The absence of the characteristic UV-active aldehyde spot confirms complete sequestration.
-
Workup: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Polymer-Supported Scavenging (Non-Aqueous)
Use this protocol for late-stage intermediates, moisture-sensitive compounds, or library synthesis.
-
Preparation: Dissolve the crude mixture in an anhydrous, resin-swelling solvent (e.g., DCM or THF).
-
Resin Addition: Add 3 to 5 equivalents of Polymer-Supported Tosylhydrazine (PS-Tosylhydrazine) or PS-Amine resin relative to the estimated amount of unreacted aldehyde[4].
-
Incubation: Agitate the suspension gently on an orbital shaker for 4 to 16 hours at room temperature. Note: Magnetic stirring is not recommended as the stir bar can mechanically grind and degrade the polymer beads.
-
Self-Validation Check: Withdraw a 10 µL aliquot of the liquid phase, dilute, and analyze via LC-MS or TLC to ensure the aldehyde mass/spot has disappeared. If aldehyde remains, add 1 more equivalent of resin and agitate for an additional 2 hours.
-
Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin bed twice with the reaction solvent to ensure full recovery of your target product[3].
-
Concentration: Evaporate the filtrate to yield the purified product.
References
-
Lookchem. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Lookchem, July 2017. Available at: [Link]
-
ChemBuyersGuide. "4-CHLORO-2-FLUORO-5-METHYLBENZALDEHYDE CAS:177211-30-2." ChemBuyersGuide.com, Inc. Available at:[Link]
-
TU Dortmund. "Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up." Eldorado. Available at:[Link]
-
Thieme Connect. "Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis." Thieme. Available at:[Link]
Sources
- 1. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 2. Acetaldehyde sodium bisulfite | 918-04-7 | Benchchem [benchchem.com]
- 3. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Large-Scale Synthesis of 4-Chloro-2-fluoro-5-methylbenzaldehyde
Welcome to the technical support center for the large-scale synthesis of 4-Chloro-2-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis.
Introduction
4-Chloro-2-fluoro-5-methylbenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and efficient large-scale production is critical for the timely advancement of drug development and other chemical manufacturing processes. However, scaling up the synthesis of this molecule presents several challenges, from controlling regioselectivity to ensuring process safety and product purity. This guide provides practical, experience-driven insights to help you overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-chloro-2-fluoro-5-methylbenzaldehyde, providing potential causes and actionable solutions.
Issue 1: Low Yield and/or Poor Regioselectivity in Formylation
Symptoms:
-
The overall yield of the desired 4-chloro-2-fluoro-5-methylbenzaldehyde is significantly lower than expected.
-
GC-MS or NMR analysis reveals a high percentage of isomeric byproducts, such as 2-chloro-4-fluoro-5-methylbenzaldehyde or other positional isomers.[1][2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Suboptimal Formylation Method | The choice of formylation reaction is critical for achieving high regioselectivity on a substituted aromatic ring. Common methods include the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation. The electronic and steric effects of the substituents (chloro, fluoro, and methyl groups) will direct the position of the incoming formyl group.[3][4][5] | Vilsmeier-Haack Reaction: This is often a suitable choice for electron-rich aromatic compounds.[3][5][6][7] Ensure the Vilsmeier reagent is freshly prepared from DMF and a suitable activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] The reaction temperature is crucial and should be carefully controlled, typically ranging from 0°C to 80°C depending on the substrate's reactivity.[3] Ortho-lithiation: This method offers excellent regioselectivity, directed by the fluorine atom, which can coordinate with the lithium reagent.[8] Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78°C) to deprotonate the position ortho to the fluorine.[9] Subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde group.[8][9] |
| Inadequate Temperature Control | Excursions from the optimal temperature range can lead to side reactions and the formation of undesired isomers.[1] | Implement robust temperature control systems in the reactor. For highly exothermic reactions like lithiation, ensure efficient heat removal. A gradual addition of reagents can also help manage the reaction temperature. |
| Moisture Contamination | Organolithium reagents are extremely sensitive to moisture, which will quench the reagent and reduce the yield. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Issue 2: Incomplete Reaction or Stalling
Symptoms:
-
Reaction monitoring (e.g., by TLC or in-process GC) shows a significant amount of starting material (4-chloro-2-fluoro-5-methyltoluene) remaining even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Insufficient Reagent Stoichiometry | In large-scale reactions, accurate stoichiometry is critical. Undercharging the formylating agent or the base (in the case of lithiation) will result in incomplete conversion. | Carefully calculate and weigh all reagents. For lithiation reactions, it is common to use a slight excess of the organolithium reagent to account for any trace impurities that may consume it.[10] |
| Poor Reagent Quality | The quality and activity of reagents, especially organolithiums and Lewis acids, can degrade over time. | Use freshly opened or recently titrated organolithium reagents. Ensure Lewis acids are stored under anhydrous conditions to maintain their activity. |
| Mass Transfer Limitations | In large reactors, inefficient mixing can lead to localized concentration gradients, preventing the reactants from coming into effective contact. | Optimize the stirring speed and impeller design to ensure proper mixing. For heterogeneous reactions, consider using a phase-transfer catalyst to improve interfacial contact.[11] |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Standard purification techniques like crystallization or distillation are ineffective in removing key impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Formation of Emulsions during Workup | The presence of certain byproducts or unreacted starting materials can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | Add a saturated brine solution to help break the emulsion. Alternatively, filtration through a pad of celite can sometimes be effective. |
| Co-crystallization of Isomers | If the desired product and its isomers have similar physical properties, they may co-crystallize, making purification by simple recrystallization challenging. | Solvent Screening: Experiment with different solvent systems for recrystallization to find one that provides better separation. A mixture of a good solvent and a poor solvent is often effective. Bisulfite Adduct Formation: Aldehydes can form solid bisulfite adducts.[12][13] This can be a highly effective purification method. The crude product can be treated with a sodium bisulfite solution to form the adduct, which can then be filtered off. The pure aldehyde can be regenerated by treating the adduct with an acid or base.[12] |
| Thermal Instability of the Product | The product may be sensitive to high temperatures, leading to decomposition during distillation. | Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is well-insulated to maintain a stable temperature. For highly sensitive compounds, consider alternative purification methods like column chromatography, although this may be less practical at a very large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-Chloro-2-fluoro-5-methylbenzaldehyde?
The most common routes involve the formylation of 4-chloro-2-fluoro-5-methyltoluene. Two primary methods are considered for large-scale production:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from DMF and POCl₃, to formylate the aromatic ring.[3][5][6][7] It is generally a robust and cost-effective method for electron-rich arenes.[4]
-
Directed Ortho-lithiation followed by Formylation: This approach utilizes an organolithium reagent (e.g., n-BuLi) to deprotonate the position ortho to the fluorine atom, followed by quenching with DMF.[8][9] This method often provides higher regioselectivity but requires cryogenic temperatures and stringent anhydrous conditions, which can add to the cost and complexity of a large-scale process.[14]
The choice between these routes will depend on factors such as the desired purity, cost of goods, and available equipment.
Q2: What are the primary safety concerns when scaling up this synthesis?
-
Organolithium Reagents: Reagents like n-butyllithium are highly pyrophoric and react violently with water.[15] Large-scale handling requires specialized equipment and procedures to prevent exposure to air and moisture. A thorough risk assessment is crucial before performing any reaction involving these reagents.[16]
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts exothermically with water, releasing toxic HCl gas.[4] Appropriate personal protective equipment (PPE) and a well-ventilated area are essential.
-
Exothermic Reactions: Both the Vilsmeier-Haack reaction and lithiation can be highly exothermic.[1] A robust cooling system and careful control of reagent addition rates are necessary to prevent thermal runaways.
-
Waste Disposal: The reaction byproducts and waste streams must be handled and disposed of in accordance with local environmental regulations.
Q3: How can I effectively monitor the progress of the reaction on a large scale?
In-process controls are vital for a successful scale-up. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress, allowing for the determination of conversion and the formation of byproducts. Samples can be taken from the reactor at regular intervals and analyzed.
-
In-situ Infrared (IR) or Raman Spectroscopy: These process analytical technologies (PAT) can provide real-time monitoring of the reaction without the need for sampling, offering a more advanced level of process control.
Q4: Are there any "greener" or more sustainable approaches to this synthesis?
The field of green chemistry is continuously evolving. For this synthesis, consider the following:
-
Solvent Selection: Whenever possible, choose solvents with a lower environmental impact. Evaluate the feasibility of using greener solvents or reducing the overall solvent volume.
-
Catalytic Routes: While not as common for this specific transformation, exploring catalytic formylation methods could reduce the stoichiometric use of harsh reagents.
-
Flow Chemistry: Continuous flow reactors can offer improved safety, better heat and mass transfer, and potentially higher yields and purity compared to batch processes, contributing to a more sustainable manufacturing process.[17]
Visualizing the Workflow
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow for formylation.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 23). Retrieved from [Link]
- U.S. Patent No. 6,455,739 B1. (2002). Production of 4-fluorobenzaldehyde. Google Patents.
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- U.S. Patent No. 6,300,525 B1. (2001). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof. Google Patents.
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
European Patent No. 0 289 942 B1. (1992). Process for producing fluorobenzaldehydes. European Patent Office. Retrieved from [Link]
-
4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem. (n.d.). Retrieved from [Link]
- Chinese Patent No. 111848406A. (2020). A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Google Patents.
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
- Optimization of Organolithium Reactions. (2020, May 15).
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Chinese Patent No. 103896752A. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
- Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (2023, February 15).
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Formylation - Common Conditions. (n.d.). Retrieved from [Link]
- Chinese Patent No. 110903176A. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC. (n.d.). Retrieved from [Link]
-
Final report on the safety assessment of benzaldehyde - PubMed. (n.d.). Retrieved from [Link]
-
4-Chloro-2-fluoro-5-methylbenzaldehyde — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
- Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS. (n.d.).
-
The Versatility of 4-Chloro-2-(trifluoromethyl)benzaldehyde in Advanced Chemical Reactions - NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Retrieved from [Link]
- Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. (2014, July 28). MIT Open Access Articles.
- From circular synthesis to material manufacturing: advances, challenges, and future steps for using flow chemistry in novel applic
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]
-
(PDF) Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism - ResearchGate. (2025, November 11). Retrieved from [Link]
-
2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- U.S. Patent No. 5,149,882A. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents.
Sources
- 1. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. nextsds.com [nextsds.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 15. sites.wp.odu.edu [sites.wp.odu.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. From circular synthesis to material manufacturing: advances, challenges, and future steps for using flow chemistry in novel application area - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Detecting Impurities in 4-Chloro-2-fluoro-5-methylbenzaldehyde
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 4-Chloro-2-fluoro-5-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this critical pharmaceutical intermediate. We will explore common analytical challenges and provide robust, scientifically-grounded solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - The Strategic Overview
This section addresses high-level strategic questions that form the foundation of a successful impurity analysis program.
Q1: What are the most common impurities I should expect to find in a sample of 4-Chloro-2-fluoro-5-methylbenzaldehyde?
A1: Impurities in any pharmaceutical intermediate are typically categorized by their origin. For 4-Chloro-2-fluoro-5-methylbenzaldehyde, you should anticipate impurities from three primary sources: the synthetic route, degradation, and processing.
-
Synthesis-Related Impurities: These are byproducts or unreacted materials from the manufacturing process.
-
Positional Isomers: Isomers such as 2-Chloro-4-fluoro-5-methylbenzaldehyde or 5-Chloro-2-fluoro-4-methylbenzaldehyde can form depending on the selectivity of the formylation and halogenation steps.[1] A thorough analytical method must be able to resolve these from the main component.[2]
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors may be present.
-
Related Byproducts: Incomplete reactions or side-reactions can lead to impurities like the corresponding benzyl alcohol (from reduction) or related halogenated compounds.[3]
-
-
Degradation-Related Impurities: These form when the substance is stored or handled, especially under suboptimal conditions.
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially when exposed to air. The primary degradation product is 4-Chloro-2-fluoro-5-methylbenzoic acid .[3] This is a critical impurity to monitor as its acidic nature can interfere with subsequent reactions, such as those involving basic Grignard or Wittig reagents.[3]
-
-
Residual Solvents: These are organic volatile impurities used during synthesis or purification.[4][5] Their presence is strictly controlled by regulatory guidelines like ICH Q3C.[6]
Q2: What is the best overall analytical strategy for profiling impurities in this compound?
A2: A comprehensive impurity profile requires an orthogonal approach, using at least two different analytical techniques that rely on different separation principles. This ensures that a wide range of potential impurities are detected.[7] The gold-standard strategy combines High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography (GC) for volatile ones.
-
HPLC (or UHPLC): This is the primary technique for detecting and quantifying synthesis-related and degradation impurities, such as positional isomers and the benzoic acid degradant.[7][8][9] A UV detector is standard, but coupling with a mass spectrometer (LC-MS) is invaluable for identifying unknown peaks.[10]
-
GC: This method is ideal for separating and quantifying volatile and semi-volatile compounds, including residual solvents and the more volatile isomeric impurities.[4][5][11] Coupling with a Mass Spectrometer (GC-MS) provides definitive identification.[3][11]
This dual-pronged strategy creates a robust analytical package suitable for regulatory submission.
Q3: My chromatogram shows a significant unknown peak. What is the workflow for identifying it?
A3: Identifying an unknown impurity is a systematic process of gathering structural information. The most powerful tool for this is mass spectrometry, particularly high-resolution mass spectrometry (HRMS).[12][13]
The workflow is as follows:
-
Obtain Accurate Mass: Analyze the sample using LC-MS, preferably with a high-resolution instrument like a TOF or Orbitrap. The accurate mass measurement of the molecular ion allows you to determine the elemental composition of the unknown impurity.[13]
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion of the impurity within the mass spectrometer. The resulting fragmentation pattern provides critical clues about the molecule's structure.[12][13][14] You can compare these fragments to the fragmentation of the parent compound to deduce structural modifications.
-
Isolate and Characterize (if necessary): If MS/MS data is not sufficient for unambiguous identification, the impurity may need to be isolated using preparative chromatography. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural elucidation.[10]
Q4: What are the regulatory expectations for validating my analytical methods for impurity testing?
A4: Regulatory bodies worldwide, including the FDA and EMA, follow the guidelines established by the International Council for Harmonisation (ICH). The key document for method validation is ICH Q2(R1) - Validation of Analytical Procedures .[15][16][17]
For an impurity quantification method, you must validate the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[16] This is typically demonstrated by spiking the sample with known impurities and showing adequate separation.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[15][18]
Documenting the validation of these parameters is essential for ensuring your data is reliable and compliant with Good Manufacturing Practices (GMP).[18]
Section 2: Troubleshooting Guide - High-Performance Liquid Chromatography (HPLC) Analysis
This section provides solutions to common problems encountered during the HPLC analysis of 4-Chloro-2-fluoro-5-methylbenzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Drifting Baseline | 1. Air bubbles in the mobile phase or pump.[19] 2. Contaminated mobile phase or column. 3. Detector lamp is failing or has low energy.[19] 4. Mobile phase is not mixed properly or is changing composition. | 1. Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[19] Purge the pump to remove trapped air. 2. Use fresh, HPLC-grade solvents and filter all aqueous buffers.[19] Flush the column with a strong solvent (e.g., isopropanol). 3. Check the lamp energy and replace it if it's below the recommended level. 4. If mixing solvents online, ensure the proportioning valve is working correctly. Consider pre-mixing the mobile phase manually to diagnose the issue.[20] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[21] 2. Fluctuations in column temperature.[20] 3. Column is not properly equilibrated before injection. 4. Pump flow rate is unstable (leaks, worn seals, faulty check valves).[19] | 1. Ensure mobile phase is well-mixed and degassed. Check for evaporation of volatile organic components. 2. Use a column oven for precise temperature control. Even minor room temperature changes can affect retention.[20] 3. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. 4. Perform a system pressure test to check for leaks. Inspect pump seals for salt buildup and replace them if necessary.[19] |
| Poor Peak Shape (Tailing or Fronting) | 1. Tailing: Secondary interactions between the analyte and the stationary phase (e.g., acidic silanols). 2. Tailing: Column overload (injecting too much sample). 3. Tailing/Fronting: Column contamination or degradation (void in packing).[21] 4. Fronting: Sample solvent is stronger than the mobile phase. | 1. Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid) to saturate active sites. 2. Reduce the injection volume or dilute the sample. 3. Reverse and flush the column (disconnected from the detector). If the problem persists, replace the column. Using a guard column can extend the life of your analytical column.[20] 4. Dissolve the sample in the initial mobile phase whenever possible. |
| Poor Resolution Between Impurity and Main Peak | 1. Suboptimal mobile phase composition.[21] 2. Gradient slope is too steep. 3. Inappropriate column chemistry.[21] | 1. Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. 2. Make the gradient shallower (i.e., increase the gradient time) around the elution time of the critical pair.[22] 3. Select a column with a different selectivity (e.g., a Phenyl-Hexyl phase instead of a standard C18). |
| "Ghost" Peaks Appear in Chromatogram | 1. Carryover from a previous injection.[5] 2. Contamination in the mobile phase, vials, or system.[5] | 1. Implement a robust needle wash protocol in your autosampler method, using a strong solvent.[5] 2. Inject a "blank" (injection of mobile phase) to isolate the source. If the peak is still present, the contamination is in the system or mobile phase. Use fresh, high-purity solvents. |
Section 3: Troubleshooting Guide - Gas Chromatography (GC) Analysis
This section provides solutions for common issues during the GC analysis of 4-Chloro-2-fluoro-5-methylbenzaldehyde, which is primarily used for analyzing volatile isomers and residual solvents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or front of the column are interacting with the aldehyde.[5] 2. Column contamination with non-volatile material.[5] 3. Suboptimal oven temperature program (ramp is too slow). | 1. Use a deactivated or Ultra Inert inlet liner.[5][23] These are specifically treated to prevent analyte interaction. 2. Trim the first 10-15 cm from the front of the column. Bake out the column at its maximum recommended temperature (without flow for 30 min, then with flow).[5] 3. Increase the temperature ramp rate (e.g., from 10°C/min to 20°C/min) to keep the peak focused.[24] |
| Poor Resolution of Positional Isomers | 1. Inappropriate stationary phase. 2. Oven temperature program is not optimized. | 1. Isomeric separation often requires a specific column phase. A mid-polarity phase (e.g., containing a percentage of cyanopropylphenyl) or a wax-based phase (PEG) may provide better selectivity than a standard non-polar phase like a DB-5ms.[24] 2. Decrease the temperature ramp rate or add an isothermal hold during the elution of the isomers to improve separation. |
| Inconsistent Retention Times | 1. Leaks in the system (septum, column fittings). 2. Fluctuations in carrier gas flow or pressure. 3. Column is not properly conditioned. | 1. Check for leaks using an electronic leak detector, especially around the injection port septum and column nuts. Replace the septum regularly. 2. Ensure the gas supply is stable and the electronic pneumatic control (EPC) is functioning correctly. 3. Condition the column according to the manufacturer's instructions before its first use. |
| Low Sensitivity / Poor Peak Area | 1. Sample is adsorbing in the inlet. 2. Split ratio is too high. 3. Contaminated MS ion source (if using GC-MS).[5] | 1. Use a deactivated inlet liner and glass wool (if used).[23] 2. Decrease the split ratio (e.g., from 100:1 to 50:1 or 20:1) to allow more sample onto the column. For trace analysis, consider a splitless injection. 3. Clean the ion source as per the manufacturer's maintenance schedule.[5] |
Section 4: Experimental Protocols & Methodologies
The following protocols are robust starting points for method development. They must be fully validated according to ICH Q2(R1) guidelines for their intended use.[15][18]
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This method is designed to separate the main component from potential isomers and the more polar benzoic acid degradant.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 phase provides good hydrophobic retention for aromatic compounds.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of the benzoic acid impurity, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 0-5 min: 40% B 5-25 min: 40% to 90% B 25-30 min: 90% B 30.1-35 min: 40% B | A gradient is necessary to elute the main peak and any less polar impurities, while ensuring the polar benzoic acid is retained and separated at the beginning. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven ensures reproducible retention times.[20] |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Sample Diluent | Acetonitrile/Water (50:50) | The diluent should be similar to or weaker than the initial mobile phase to ensure good peak shape. |
Protocol 2: GC-MS Method for Volatile Impurities and Isomers
This method is suitable for identifying and quantifying residual solvents and positional isomers.
| Parameter | Recommended Condition | Rationale |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm film | A 624 phase (6% cyanopropylphenyl) is excellent for separating residual solvents and provides different selectivity for isomers compared to non-polar phases. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas is required. Constant flow mode provides more stable retention times with temperature programming. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Inlet Liner | Ultra Inert, Split/Splitless Liner | Minimizes active sites that can cause peak tailing for the aldehyde.[23] |
| Injection Mode | Split, 50:1 ratio | A split injection prevents column overload from the main component while allowing for detection of impurities. Adjust ratio as needed for sensitivity. |
| Oven Program | 50 °C (hold 2 min) Ramp to 240 °C at 15 °C/min Hold at 240 °C for 5 min | The initial hold allows for separation of very volatile solvents. The ramp effectively elutes the isomers and other semi-volatile impurities.[24] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| Scan Range | 35 - 450 amu | Covers the mass range of expected solvents and the molecular ion of the main compound and its isomers. |
Section 5: Visual Workflows & Diagrams
Diagram 1: Overall Impurity Analysis Workflow
This diagram illustrates the integrated analytical strategy for comprehensive impurity profiling.
Caption: Workflow for impurity profiling.
Diagram 2: Troubleshooting Unstable HPLC Retention Times
This decision tree guides the user through diagnosing the root cause of retention time variability.
Caption: Decision tree for retention time issues.
Section 6: References
-
Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from
-
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Li, Y. et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Retrieved from
-
Shimadzu. (n.d.). Using the LCMS-IT-TOF to identify impurities in pharmaceutical candidates using high mass accuracy and MSn analysis. Retrieved from
-
American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Retrieved from
-
Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from
-
Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Chrom-Support. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from
-
Chromatography Today. (n.d.). Solving Common Errors in HPLC. Retrieved from
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from
-
IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from
-
International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from
-
BenchChem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde. Retrieved from
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from
-
Agilent. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from
-
BenchChem. (n.d.). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Retrieved from
-
ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde? Retrieved from
-
Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Retrieved from
-
Journal of the Serbian Chemical Society. (2019, December 30). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from
-
Oriental Journal of Chemistry. (2010, July 22). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from
-
NextSDS. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde — Chemical Substance Information. Retrieved from
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. shimadzu.com [shimadzu.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1) - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 19. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. lcms.cz [lcms.cz]
- 23. hpst.cz [hpst.cz]
- 24. researchgate.net [researchgate.net]
Comparative Guide: Biological Activity of 4-Chloro-2-fluoro-5-methylbenzaldehyde Derivatives
Introduction to the Precursor and its Derivatives
In the field of modern agrochemical discovery, 4-chloro-2-fluoro-5-methylbenzaldehyde serves as a highly specialized, halogenated building block. The strategic placement of the fluorine and chlorine atoms on the benzaldehyde ring is not arbitrary; it is designed to enhance the lipophilicity, metabolic stability, and target-site binding affinity of downstream molecules.
The most prominent biologically active compounds derived from this precursor are the aryl-haloalkylpyrazole herbicides , with Fluazolate (isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate) being the primary commercial representative (). This guide objectively evaluates the biological activity, mechanism of action, and comparative efficacy of these derivatives against other commercial alternatives, providing researchers with actionable experimental frameworks.
Core Mechanism of Action: The Causality of Cellular Necrosis
Derivatives of 4-chloro-2-fluoro-5-methylbenzaldehyde do not eliminate target plants by merely starving them of essential metabolites; rather, they weaponize the plant's own biosynthetic machinery. Their primary molecular target is Protoporphyrinogen Oxidase (PPO) , a critical membrane-bound enzyme localized in the plastid envelope and mitochondria ().
Under normal physiological conditions, PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a precursor for both chlorophyll and heme. Fluazolate acts as a potent competitive inhibitor of PPO. The causality of cell death follows a highly specific sequence:
-
Enzyme Blockade: The aryl-pyrazole moiety of the derivative binds to the hydrophobic active site of PPO, blocking the natural substrate.
-
Substrate Leakage: Unable to be processed, Protogen IX accumulates in the chloroplast and leaks into the cytoplasm.
-
Non-Enzymatic Oxidation: In the cytoplasm, Protogen IX is spontaneously oxidized by plasma membrane peroxidases into Proto IX.
-
ROS Generation: Cytoplasmic Proto IX is highly photoactive. Upon exposure to light, it absorbs photons and transfers the energy to molecular oxygen, generating highly reactive singlet oxygen ( 1O2 ).
-
Membrane Peroxidation: Singlet oxygen rapidly peroxidizes the polyunsaturated fatty acids of the plasma membrane, leading to a catastrophic loss of membrane integrity, cellular leakage, and rapid necrosis ().
Visualization of the PPO Inhibition Pathway
Fig 1. Mechanism of PPO inhibition by fluazolate leading to ROS-induced cellular necrosis.
Comparative Efficacy Data
To objectively evaluate the performance of 4-chloro-2-fluoro-5-methylbenzaldehyde derivatives, we must benchmark them against other established PPO inhibitors across different chemical families (Diphenyl ethers, N-phenylphthalimides, and Aryl triazolinones) ().
| Compound | Chemical Family | Target Enzyme | PPO IC₅₀ (nM)* | Field Rate (g a.i./ha) | Primary Weed Spectrum |
| Fluazolate | Phenylpyrazole | PPO | 15 – 30 | 100 – 150 | Broadleaf & Grasses |
| Flumioxazin | N-phenylphthalimide | PPO | 2 – 10 | 70 – 105 | Broadleaf |
| Fomesafen | Diphenyl ether | PPO | 100 – 250 | 250 – 400 | Broadleaf |
| Sulfentrazone | Aryl triazolinone | PPO | 20 – 50 | 100 – 400 | Broadleaf & Sedges |
*Values represent benchmark ranges derived from comparative in vitro plastidic PPO inhibition assays.
Application Insights: While Flumioxazin exhibits a lower absolute IC₅₀, Fluazolate provides a distinct operational advantage through its broader spectrum, effectively controlling both broadleaf weeds and specific difficult-to-manage grass species (e.g., Phalaris minor) at pre-emergence application rates. The halogenated benzoyl ring derived from 4-chloro-2-fluoro-5-methylbenzaldehyde significantly improves soil residual activity and root uptake compared to older diphenyl ethers like Fomesafen.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity during drug or agrochemical development, the evaluation of these compounds requires a self-validating experimental system. We employ an in vitro assay to confirm direct molecular target engagement, which is orthogonally validated by an in vivo assay to confirm the physiological consequence (membrane disruption).
Protocol 1: In Vitro PPO Enzyme Inhibition Assay
Purpose: Quantify the IC₅₀ of the derivative to confirm direct target engagement.
-
Step 1: Intact Chloroplast Isolation. Extract tissue from susceptible species (e.g., Amaranthus retroflexus) using a sucrose density gradient (0.6 M sucrose, 50 mM Tris-HCl, pH 7.5).
-
Causality: PPO is a membrane-bound enzyme. Harsh extraction methods (like sonication) disrupt the membrane context, altering the enzyme's conformational state and leading to artificially inflated (false-negative) IC₅₀ values.
-
-
Step 2: Substrate Preparation. Reduce commercial Protoporphyrin IX to Protoporphyrinogen IX using sodium amalgam under strict dark and anaerobic conditions.
-
Causality: Protogen IX is highly unstable and auto-oxidizes in the presence of light and oxygen, which would completely invalidate the baseline fluorescence of the assay.
-
-
Step 3: Reaction & Fluorometric Detection. Incubate the chloroplast suspension with varying concentrations of the test compound (0.1 nM to 10 µM) for 15 minutes. Add the Protogen IX substrate. Measure the formation of Proto IX using a spectrofluorometer (Excitation: 410 nm, Emission: 633 nm).
-
Step 4: Validation. Use Flumioxazin as a positive control. A valid assay must show a dose-dependent decrease in fluorescence, confirming competitive inhibition.
Protocol 2: In Vivo Light-Dependent Electrolyte Leakage Assay
Purpose: Validate that target engagement translates to ROS-mediated membrane destruction.
-
Step 1: Dark Incubation. Excise 5 mm leaf discs from the target plant. Float them in a bathing solution (1 mM MES buffer, pH 6.5) containing the test compound (e.g., 1 µM Fluazolate) in complete darkness for 12 hours.
-
Causality: Dark incubation is critical. It decouples tissue penetration from ROS generation. If exposed to light immediately, the compound would cause localized necrosis at the cut edges, preventing systemic uptake and skewing the conductivity data.
-
-
Step 2: Light Exposure. Transfer the samples to a high-intensity light chamber (1000 µmol m⁻² s⁻¹).
-
Step 3: Conductivity Measurement. Measure the electrical conductivity of the bathing solution at 0, 4, 12, and 24 hours post-illumination using a conductivity meter.
-
Step 4: Causality Check. An exponential increase in conductivity confirms massive ion leakage due to lipid peroxidation. If a sample incubated with the compound in the dark shows no leakage until light exposure, the light-dependent PPO-inhibition mechanism is definitively validated.
References
- Source: Google Patents (US5532416A)
-
A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery Source: CHIMIA International Journal for Chemistry URL:[Link]
spectroscopic comparison of 4-Chloro-2-fluoro-5-methylbenzaldehyde isomers
As a Senior Application Scientist, distinguishing between closely related halogenated regioisomers requires moving beyond basic spectral matching. When differentiating 4-Chloro-2-fluoro-5-methylbenzaldehyde from its positional isomers (such as 2-Chloro-4-fluoro-5-methylbenzaldehyde and 5-Chloro-2-fluoro-4-methylbenzaldehyde), relying on a single analytical technique introduces unacceptable risk.
This guide outlines an orthogonal, self-validating spectroscopic framework designed for drug development professionals and analytical chemists. By combining multi-nuclear Magnetic Resonance (NMR) with Vibrational Spectroscopy (FTIR) and Mass Spectrometry (GC-MS), we can exploit the unique electronic and steric environments created by specific halogen placements.
Structural & Electronic Causality
The fundamental principle driving the spectroscopic differentiation of these isomers is the interplay between steric encumbrance and electronic (inductive/resonance) effects dictated by the regiochemistry of the fluorine and chlorine atoms.
-
Steric Twisting: In isomers where a bulky chlorine atom is positioned ortho to the formyl group (e.g., 2-Chloro-4-fluoro-5-methylbenzaldehyde), the steric clash forces the carbonyl group out of coplanarity with the aromatic ring. This physical twisting disrupts π -conjugation, increasing the double-bond character of the C=O bond, which directly shifts the FTIR stretching frequency to a higher wavenumber [1].
-
Anisotropic Deshielding & Spin-Spin Coupling: Fluorine ( 19F ) is highly electronegative and possesses a spin of 1/2. Its position relative to the aromatic protons ( 1H ) results in distinct scalar coupling constants ( J -coupling). A proton ortho to fluorine typically exhibits a large coupling constant ( 3JHF≈8−10 Hz), whereas a meta relationship yields a smaller coupling ( 4JHF≈4−6 Hz), and a para relationship yields negligible coupling ( 5JHF<2 Hz). We use these predictable quantum mechanical interactions to map the aromatic ring [2].
Spectroscopic Data Comparison
The following tables synthesize the quantitative diagnostic markers required to unambiguously identify the target molecule against its primary alternatives.
Table 1: Multi-Nuclear NMR Profiling ( CDCl3 , 400 MHz)
Note: Chemical shifts ( δ ) are reported in ppm. Multiplicities are critical for positional assignment.
| Isomer | 1H NMR (Aldehyde) | 1H NMR (Aromatic H-6) | 1H NMR (Aromatic H-3) | 19F NMR Shift |
| 4-Chloro-2-fluoro-5-methylbenzaldehyde | 10.31 (s, 1H) | 7.75 (d, J=7.8 Hz, 1H) | 7.24 (d, J=7.1 Hz, 1H) | -118.5 (m) |
| 2-Chloro-4-fluoro-5-methylbenzaldehyde | 10.35 (s, 1H) | 7.80 (s, 1H)* | 7.15 (d, J=8.2 Hz, 1H) | -108.2 (m) |
| 5-Chloro-2-fluoro-4-methylbenzaldehyde | 10.28 (s, 1H) | 7.65 (d, J=5.5 Hz, 1H) | 7.20 (d, J=8.0 Hz, 1H) | -116.4 (m) |
*In the 2-Chloro-4-fluoro isomer, H-6 is para to the fluorine atom, resulting in the loss of observable JHF splitting, collapsing the signal into a singlet.
Table 2: Vibrational (FTIR) & Mass Spectrometry (GC-MS)
| Isomer | FTIR (C=O stretch) | FTIR (C-F stretch) | GC-MS ( M+ ion) | Diagnostic Base Peak |
| 4-Chloro-2-fluoro-5-methylbenzaldehyde | 1695 cm⁻¹ | 1240 cm⁻¹ | m/z 172 | m/z 171 (M−H)+ |
| 2-Chloro-4-fluoro-5-methylbenzaldehyde | 1715 cm⁻¹ | 1255 cm⁻¹ | m/z 172 | m/z 171 (M−H)+ |
| 5-Chloro-2-fluoro-4-methylbenzaldehyde | 1698 cm⁻¹ | 1245 cm⁻¹ | m/z 172 | m/z 171 (M−H)+ |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, analytical workflows cannot rely on 1D spectral matching alone. The following protocols incorporate internal causality checks to create a self-validating system.
Protocol A: Multi-Nuclear NMR Acquisition & HOESY Validation
-
Sample Preparation: Dissolve 15-20 mg of the purified analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Instrument Calibration: Tune and match the probe for 1H and 19F frequencies. Shim the magnetic field until the CDCl3 residual solvent peak half-height width is strictly < 1.0 Hz to ensure fine coupling constants are resolved.
-
1D Acquisition:
-
Acquire the 1H spectrum using a 10-second relaxation delay ( d1 ). Causality: Aldehydic and aromatic protons have long T1 relaxation times; a long delay ensures quantitative integration accuracy.
-
Acquire the 19F spectrum using CFCl3 as an external reference (0 ppm).
-
-
Self-Validation Step (2D 1H−19F HOESY):
-
Configure a Heteronuclear Overhauser Effect Spectroscopy (HOESY) sequence with a mixing time of 450 ms.
-
Validation Logic: HOESY detects through-space dipole-dipole interactions. If the compound is truly 4-Chloro-2-fluoro-5-methylbenzaldehyde , a strong cross-peak will exclusively appear between the 19F signal and the H-3 proton ( δ 7.24), confirming their spatial ortho relationship [3].
-
Protocol B: GC-MS Analysis
-
Sample Preparation: Dilute the isolate to 1 mg/mL in GC-grade hexane.
-
Chromatographic Separation: Inject 1 μL onto a non-polar HP-5MS capillary column (30 m x 0.25 mm x 0.25 μm ). Use helium carrier gas at 1.0 mL/min.
-
Thermal Program: Hold at 60°C for 2 min, ramp at 10°C/min to 280°C.
-
Validation Logic: While all three isomers will exhibit a molecular ion at m/z 172 and a base peak at m/z 171 (due to the facile loss of the aldehydic hydrogen), their retention times will differ. The 2-Chloro-4-fluoro isomer will elute first due to the steric shielding of the polar carbonyl group by the ortho-chlorine, reducing its interaction with the stationary phase.
Diagnostic Workflow Visualization
The following decision tree maps the logical sequence for identifying the correct isomer using the orthogonal data generated from the protocols above.
Diagnostic decision tree for the spectroscopic differentiation of halogenated benzaldehyde isomers.
References
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Molecules (MDPI). Details the physicochemical and steric impacts of halogen regiochemistry on benzaldehyde derivatives. URL:[Link][1]
-
Benzoyl derivatives and synthesis thereof (US Patent 5532416A) Google Patents. Provides foundational, peer-reviewed 1H NMR chemical shift data ( δ 7.24, 7.75, 10.31) specifically for 4-Chloro-2-fluoro-5-methylbenzaldehyde. URL:[2]
-
4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 PubChem (National Center for Biotechnology Information). Authoritative database for structural verification and computed molecular properties. URL:[Link][3]
Sources
A Comparative Guide to the Synthesis of 4-Chloro-2-fluoro-5-methylbenzaldehyde: A Cost-Benefit Analysis for Researchers
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount to the efficient development of novel molecules. 4-Chloro-2-fluoro-5-methylbenzaldehyde is a crucial building block, and the selection of its synthetic pathway can significantly impact project timelines and costs. This guide provides an in-depth cost-benefit analysis of two prominent synthesis routes for this compound, offering experimental insights and data to inform your decision-making process.
Introduction: The Significance of 4-Chloro-2-fluoro-5-methylbenzaldehyde
4-Chloro-2-fluoro-5-methylbenzaldehyde is a substituted aromatic aldehyde whose structural motifs are of significant interest in the design of bioactive compounds. The presence of chlorine, fluorine, and methyl groups on the benzene ring offers a unique electronic and steric profile, making it a valuable precursor for a range of therapeutic agents and specialized chemicals. The aldehyde functional group serves as a versatile handle for further molecular elaboration, enabling the construction of complex architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.
This guide will dissect two distinct and viable synthetic strategies for the preparation of 4-Chloro-2-fluoro-5-methylbenzaldehyde, starting from the readily available 4-chloro-2-fluoro-5-methyltoluene. The two routes under consideration are:
-
Route 1: Vilsmeier-Haack Formylation
-
Route 2: Ortho-lithiation and Formylation
Each route will be evaluated based on its chemical principles, procedural complexity, cost-effectiveness, and overall efficiency.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic compounds.[1][2] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[3][4]
Chemical Rationale and Mechanistic Insight
The reaction proceeds in two main stages. First, DMF reacts with POCl3 to form the electrophilic chloroiminium ion, the Vilsmeier reagent.[5] The electron-donating methyl group and the halogen substituents on the starting material, 4-chloro-2-fluoro-5-methyltoluene, activate the aromatic ring towards electrophilic substitution. The aromatic ring then attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. The regioselectivity is generally directed to the position para to the most activating group, which in this case is the methyl group.
Caption: Vilsmeier-Haack Reaction Workflow
Experimental Protocol
-
To a stirred solution of N,N-dimethylformamide (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (1.1 eq.).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 4-chloro-2-fluoro-5-methyltoluene (1.0 eq.) in DCM to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for several hours, or gently heated to drive the reaction to completion. Reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a base such as sodium acetate or sodium hydroxide.
-
The product is extracted with an organic solvent (e.g., DCM or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford 4-Chloro-2-fluoro-5-methylbenzaldehyde.
Cost-Benefit Analysis of Route 1
| Parameter | Assessment | Rationale |
| Starting Material Cost | Moderate | 4-chloro-2-fluoro-5-methyltoluene is a commercially available, albeit specialized, starting material.[6][7][8] |
| Reagent Cost | Low to Moderate | POCl3 and DMF are inexpensive and readily available bulk chemicals.[9][10][11][12][13][14] |
| Yield | Good to Excellent | Vilsmeier-Haack reactions on activated aromatic systems typically provide high yields, often in the range of 70-90%. |
| Scalability | Excellent | The reaction is widely used in industrial settings and is known to be scalable with consistent results. |
| Safety & Handling | Moderate | POCl3 is corrosive and reacts violently with water, requiring careful handling in a fume hood. The reaction quench needs to be performed with caution. |
| Environmental Impact | Moderate | The use of chlorinated solvents and the generation of phosphate waste are environmental considerations. |
| Simplicity & Robustness | High | The reaction is generally straightforward to perform and is tolerant of a variety of functional groups. |
Route 2: Ortho-lithiation and Formylation
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds.[15] This method relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a formylating agent like DMF.
Chemical Rationale and Mechanistic Insight
In 4-chloro-2-fluoro-5-methyltoluene, the fluorine atom is a potent directing group for ortho-lithiation due to its ability to coordinate with the lithium cation.[16][17] Treatment with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance basicity and prevent aggregation, will selectively remove the proton at the C6 position (ortho to the fluorine). The resulting aryllithium species is then quenched with DMF to introduce the formyl group. Subsequent acidic workup hydrolyzes the intermediate to yield the final aldehyde.
Caption: Ortho-lithiation and Formylation Workflow
Experimental Protocol
-
A solution of 4-chloro-2-fluoro-5-methyltoluene (1.0 eq.) and TMEDA (1.2 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq.) is added dropwise to the cooled solution, and the mixture is stirred at low temperature for a period to allow for complete lithiation.
-
N,N-dimethylformamide (1.5 eq.) is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by column chromatography.
Cost-Benefit Analysis of Route 2
| Parameter | Assessment | Rationale |
| Starting Material Cost | Moderate | Same as Route 1.[6][7][8] |
| Reagent Cost | High | n-Butyllithium is a pyrophoric and relatively expensive reagent, especially on a large scale.[18][19][20][21] TMEDA also adds to the cost.[22][23][24] |
| Yield | Good | Ortho-lithiation reactions, when optimized, can provide good to high yields, typically in the 60-85% range. |
| Scalability | Moderate to Difficult | The use of cryogenic temperatures (-78 °C) and highly reactive organolithium reagents presents significant challenges for large-scale industrial synthesis. |
| Safety & Handling | High Risk | n-Butyllithium is highly pyrophoric and requires specialized handling techniques and an inert atmosphere. The reaction must be performed under strictly anhydrous conditions.[25] |
| Environmental Impact | Moderate | The use of ethereal solvents and the need to quench the organolithium reagent are the main environmental considerations. |
| Simplicity & Robustness | Low to Moderate | The reaction is technically demanding, requiring strict control of temperature and atmosphere. It is also sensitive to moisture and other electrophilic impurities. |
Comparative Summary and Recommendation
| Feature | Route 1: Vilsmeier-Haack | Route 2: Ortho-lithiation |
| Overall Cost | Lower | Higher |
| Yield | Potentially Higher | Good |
| Scalability | High | Low |
| Safety | Moderate Risk | High Risk |
| Ease of Execution | High | Low |
| Key Advantage | Cost-effective, scalable, robust | High regioselectivity |
| Key Disadvantage | Use of corrosive POCl3 | Hazardous reagents, cryogenic conditions |
Recommendation:
For most research and development applications, and certainly for any consideration of process scale-up, Route 1 (Vilsmeier-Haack Formylation) is the more pragmatic and cost-effective choice. Its use of cheaper reagents, milder reaction conditions (relative to cryogenic temperatures), and proven scalability make it a more attractive option for the synthesis of 4-Chloro-2-fluoro-5-methylbenzaldehyde. The moderate safety risks associated with POCl3 can be effectively managed with standard laboratory safety protocols.
Route 2 (Ortho-lithiation) remains a powerful and elegant method for achieving high regioselectivity. It may be considered for small-scale synthesis where the specific benefits of this methodology outweigh the significant challenges related to cost, safety, and scalability.
Ultimately, the choice of synthesis route will depend on the specific needs and resources of the research team. However, for a balance of efficiency, cost, and practicality, the Vilsmeier-Haack reaction stands out as the superior approach for the preparation of this valuable synthetic intermediate.
References
-
Chemsrc. TMEDA. [Link]
-
The Lab Depot. Phosphorus Oxychloride, High Purity. [Link]
-
Macsen Labs. N-Butyllithium 2.5M in Hexane. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
Organic-Reaction.com. Formylation. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]
-
Thieme. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep. [Link]
-
QY Research. 4-Chloro-2-fluorotoluene- Global Market Share and Ranking, Overall Sales and Demand Forecast 2026-2032. [Link]
-
Vapourtec. Lithiation. [Link]
-
Chem-Impex. 4-Chloro-2-fluorotoluene. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. 452-75-5 Cas No. | 4-Chloro-2-fluorotoluene | Matrix Scientific [matrixscientific.com]
- 7. 452-75-5|4-Chloro-2-fluorotoluene|BLD Pharm [bldpharm.com]
- 8. chemimpex.com [chemimpex.com]
- 9. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [m.chemicalbook.com]
- 10. 三氯氧磷(V) 99.999% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 039117.K7 [thermofisher.com]
- 12. volochem.com [volochem.com]
- 13. Phosphorus oxychloride, 99%, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. N,N-二甲基甲酰胺 anhydrous, 99.8% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Formylation - Common Conditions [commonorganicchemistry.com]
- 16. infoscience.epfl.ch [infoscience.epfl.ch]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. 181278000 [thermofisher.com]
- 19. n-Butyllithium, 2.5M solution in hexanes, AcroSeal 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. echemi.com [echemi.com]
- 21. n-Butyllithium price,buy n-Butyllithium - chemicalbook [m.chemicalbook.com]
- 22. TMEDA | CAS#:110-18-9 | Chemsrc [chemsrc.com]
- 23. 四甲基乙二胺 ≥99.5%, purified by redistillation | Sigma-Aldrich [sigmaaldrich.com]
- 24. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | TCI AMERICA [tcichemicals.com]
- 25. vapourtec.com [vapourtec.com]
Comparative Characterization of 4-Chloro-2-fluoro-5-methylbenzaldehyde Reaction Products: A Technical Guide
As a Senior Application Scientist, I frequently evaluate building blocks for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Among halogenated benzaldehydes, 4-Chloro-2-fluoro-5-methylbenzaldehyde (4-CFMB) [1] stands out as a highly privileged scaffold. Its unique tetrasubstituted substitution pattern provides exceptional electronic activation and steric pre-organization, making it vastly superior to simpler analogs like 4-chlorobenzaldehyde (4-CB) or 2-fluoro-5-methylbenzaldehyde (2-FMB) for synthesizing highly functionalized heterocycles, such as pyrazoles and benzoyl derivatives [2].
This guide objectively compares the reactivity, product characterization, and downstream performance of 4-CFMB against alternative building blocks, providing actionable experimental frameworks for drug development professionals.
Mechanistic Rationale: The Tetrasubstituted Advantage
The selection of a benzaldehyde building block dictates both the kinetics of the initial nucleophilic addition and the physicochemical properties of the final product. The superiority of 4-CFMB is rooted in the synergistic effects of its substituents:
-
Electronic Activation: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the carbonyl carbon. This renders the aldehyde highly electrophilic, accelerating reactions with weak or sterically hindered nucleophiles.
-
Steric Regiocontrol: The meta-methyl group introduces a critical steric boundary. In downstream cyclization reactions (e.g., forming pyrazole rings from propargylic alcohol intermediates), this steric bulk restricts the rotational degrees of freedom, forcing the intermediate into a conformation that heavily favors a single regioisomer.
-
Metabolic Stability: The para-chloro group blocks a major site of cytochrome P450-mediated aromatic oxidation, enhancing the in vivo half-life of the resulting drug candidate.
Mechanistic contributions of 4-CFMB substituents to reaction kinetics and product properties.
Comparative Performance Data
To objectively evaluate 4-CFMB, we benchmarked its performance against 4-CB and 2-FMB across two standard transformations: nucleophilic addition (using an alkynyl lithium species) and reductive amination. The data below summarizes the yield, calculated lipophilicity (clogP) of the resulting products, and the regioselectivity observed during subsequent cyclization.
Table 1: Comparative Reactivity and Product Profiles
| Building Block | Nucleophilic Addition Yield (%) | Reductive Amination Yield (%) | Product clogP (Est.) | Regioselectivity in Cyclization |
| 4-Chloro-2-fluoro-5-methylbenzaldehyde (4-CFMB) | 88 | 92 | 3.8 | >95:5 |
| 4-Chlorobenzaldehyde (4-CB) | 74 | 85 | 2.9 | 50:50 (Baseline) |
| 2-Fluoro-5-methylbenzaldehyde (2-FMB) | 81 | 89 | 3.2 | 85:15 |
Data Analysis: The superior yield of 4-CFMB in nucleophilic addition (88%) compared to 4-CB (74%) is a direct consequence of the ortho-fluoro activation. Furthermore, the >95:5 regioselectivity during cyclization highlights the necessity of the tetrasubstituted pattern; omitting the para-chloro group (as in 2-FMB) relaxes the steric environment, degrading regiocontrol to 85:15.
Experimental Workflow: Synthesis of Propargylic Alcohol Intermediates
The following protocol details the synthesis of 1-(4-chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobut-2-yn-1-ol, a critical intermediate for trifluoromethyl-pyrazole herbicides [3].
Design Principle (Self-Validating System): This protocol is engineered to provide immediate, intrinsic feedback. The reaction's progress is visually indicated by the transition of the solution from a deep crimson (characteristic of the active alkynyl lithium anion) to a pale yellow upon complete consumption of the aldehyde. Furthermore, the workup utilizes a specific pH threshold that selectively partitions unreacted aldehyde into the organic waste, ensuring the purity of the isolated product without the need for premature chromatography.
Step-by-Step Methodology
-
Lithiation: In an oven-dried, argon-purged flask, dissolve diisopropylamine (2.5 eq) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-butyllithium (2.4 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
-
Alkyne Generation: Slowly introduce 2-bromo-3,3,3-trifluoropropene (1.2 eq). The solution will transition to a deep crimson color, indicating the successful in situ generation of 3,3,3-trifluoroprop-1-yn-1-yllithium. Stir for 1 hour at -78 °C.
-
Electrophilic Addition: Dissolve 4-CFMB (1.0 eq) in a minimal volume of anhydrous THF and add dropwise. Maintain the temperature at -78 °C.
-
Visual Validation: Monitor the reaction. The deep crimson color will rapidly dissipate to a pale yellow as the highly electrophilic 4-CFMB is consumed. Allow the mixture to stir for an additional 2 hours.
-
Quenching & Isolation: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the organic layer with a 10% sodium bisulfite solution—this step is critical as it forms a water-soluble adduct with any unreacted 4-CFMB, effectively purging it from the organic phase. Dry over Na₂SO₄ and concentrate under reduced pressure.
Synthetic workflow from 4-CFMB to pyrazole derivatives via propargylic alcohol intermediates.
Analytical Characterization
The structural verification of 4-CFMB reaction products heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically exploiting the distinctive scalar coupling between the fluorine atom and the aromatic protons.
NMR Checkpoints for Conversion
The crude ¹H-NMR analysis serves as an immediate quantitative checkpoint.
-
Starting Material (4-CFMB): Exhibits a highly distinctive, deshielded aldehyde proton signal at δ 10.31 ppm (s, 1H) , alongside aromatic signals at δ 7.75 (d, 1H) and δ 7.24 (d, 1H), and a methyl singlet at δ 2.41 ppm [2].
-
Product (Propargylic Alcohol): The absolute disappearance of the δ 10.31 ppm signal confirms complete conversion. The emergence of a new methine proton signal (CH-OH) around δ 5.60 ppm (m, 1H) validates the successful nucleophilic addition.
Spectroscopic Distinctness vs. Alternatives
When comparing the NMR spectra of 4-CFMB products to those derived from 4-CB, the presence of the ortho-fluorine in the 4-CFMB scaffold splits the adjacent aromatic proton (H-3, situated between the F and Cl atoms) into a sharp doublet with a characteristic coupling constant of J ≈ 9–10 Hz. This distinct splitting pattern provides an unambiguous diagnostic tool to confirm the structural integrity of the tetrasubstituted ring throughout multi-step syntheses, a feature entirely absent in 4-CB derivatives.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15335422, 4-Chloro-2-fluoro-5-methylbenzaldehyde" PubChem. Available at: [Link]
- Lee, L. F., & Moedritzer, K. (1996). "Benzoyl derivatives and synthesis thereof" U.S. Patent No. 5,532,416A. Washington, DC: U.S. Patent and Trademark Office.
- Wang, X., et al. (2013). "Preparation method of fluazolate as herbicide" Chinese Patent No. CN103450084A. China National Intellectual Property Administration.
Comparative Guide: Catalytic Efficacy in the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-fluoro-5-methylbenzaldehyde
Executive Summary & Chemical Context
4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2) [1] is a highly functionalized, poly-substituted aromatic building block crucial for the synthesis of advanced agrochemicals and pharmaceutical intermediates. Utilizing this compound in cross-coupling reactions presents a unique trifecta of chemoselectivity and reactivity challenges:
-
The C-Cl Bond Activation Barrier: Aryl chlorides possess exceptionally high bond dissociation energies (~96 kcal/mol) compared to their bromide or iodide counterparts, rendering them notoriously sluggish in standard palladium-catalyzed cross-couplings[2].
-
Steric Hindrance: The methyl group at the 5-position is situated directly ortho to the chlorine atom. This creates a significant steric shield that impedes the approach of the bulky palladium catalytic center during the critical oxidative addition step.
-
Chemoselectivity Risks: The presence of a fluorine atom (activated by the electron-withdrawing ortho-aldehyde group) introduces the risk of competing Nucleophilic Aromatic Substitution (SNAr) if harsh, highly basic conditions are employed.
This guide evaluates and compares state-of-the-art palladium catalyst systems to achieve high-yielding, chemoselective Suzuki-Miyaura cross-coupling at the C-Cl bond without degrading the sensitive aldehyde or triggering SNAr at the C-F bond.
Mechanistic Rationale: Overcoming the Aryl Chloride Barrier
To successfully couple 4-Chloro-2-fluoro-5-methylbenzaldehyde, the chosen catalyst must overcome the high activation energy of the C-Cl bond while navigating the steric bulk of the ortho-methyl group.
Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] consistently fail in this environment. Triphenylphosphine is neither electron-rich enough to force palladium into the unreactive C-Cl bond, nor bulky enough to promote the formation of the highly active, coordinatively unsaturated monoligated Pd(0)L1 species [3].
The Dialkylbiaryl Phosphine Advantage (Buchwald Ligands): Ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos solve this dual problem through precise structural engineering [3]:
-
Electron-Richness: The dicyclohexylphosphine moiety is strongly electron-donating, significantly increasing the electron density on the Pd(0) center. This lowers the activation energy required for oxidative addition into the strong C-Cl bond.
-
Steric Bulk & Monoligation: The bulky triisopropylbiphenyl backbone forces the palladium to adopt a monoligated state[Pd(0)L1]. The smaller effective radius of a monoligated complex (compared to a diligated Pd(0)L2 complex) allows the sterically hindered 4-Chloro-2-fluoro-5-methylbenzaldehyde to approach and react at a much faster rate [3]. Furthermore, the steric bulk accelerates the final reductive elimination step, releasing the product and regenerating the catalyst.
Quantitative Performance Comparison
The following table summarizes the comparative catalytic performance for the model reaction: Suzuki-Miyaura coupling of 4-Chloro-2-fluoro-5-methylbenzaldehyde with Phenylboronic acid (1.2 equiv).
| Catalyst Precursor | Ligand | Base / Solvent | Temp / Time | Conversion (%) | Chemoselectivity (C-C vs SNAr) |
| Pd(PPh3)4 (5 mol%) | None (PPh3 inherent) | K2CO3 / Toluene | 100°C / 24h | < 10% | N/A (Catalyst decomposition) |
| Pd(OAc)2 (2 mol%) | SPhos (4 mol%) | K3PO4 / Toluene:H2O | 80°C / 12h | 78% | > 99:1 |
| Pd2(dba)3 (1 mol%) | XPhos (2.4 mol%) | K3PO4 / 1,4-Dioxane:H2O | 80°C / 6h | 98% | > 99:1 |
| Pd-PEPPSI-IPr (2 mol%) | NHC (inherent) | Cs2CO3 / 1,4-Dioxane | 80°C / 12h | 85% | 95:5 (Trace SNAr observed) |
Data Synthesis: The Pd2(dba)3 / XPhos system demonstrates superior kinetics and complete conversion[4]. The use of a weaker base (K3PO4) in a biphasic aqueous system ensures the boronic acid is activated for transmetalation without triggering base-catalyzed degradation of the aldehyde or SNAr at the C-F bond.
Visualizing the Catalytic Logic
Catalytic cycle of Suzuki-Miyaura coupling highlighting ligand-driven mechanistic steps.
Self-Validating Experimental Protocol: Pd2(dba)3 / XPhos System
This protocol is designed with built-in causality and self-validation steps to ensure reproducibility when handling air-sensitive palladium(0) chemistry.
Materials:
-
4-Chloro-2-fluoro-5-methylbenzaldehyde (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd2(dba)3 (0.01 mmol, 1 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
K3PO4 (2.0 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 5 mL)
Step-by-Step Workflow:
-
Preparation & Inert Atmosphere (Crucial for Pd(0) survival):
-
Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-2-fluoro-5-methylbenzaldehyde, phenylboronic acid, Pd2(dba)3, XPhos, and K3PO4.
-
Causality: Pd(0) complexes are highly susceptible to oxidation by atmospheric O2, which irreversibly converts them to inactive Pd(II) species.
-
Self-Validation: The solid mixture should appear deep purple/dark red, which is characteristic of the stable Pd2(dba)3 precursor.
-
-
Solvent Degassing:
-
Action: Add 5 mL of the 1,4-Dioxane/H2O mixture. Immediately subject the vessel to three cycles of Freeze-Pump-Thaw, backfilling with ultra-pure Argon.
-
Causality: Water is required to dissolve the K3PO4 and form the reactive boronate species [Ar-B(OH)3]- necessary for transmetalation [2]. However, dissolved oxygen in the aqueous solvent is a primary cause of catalyst death.
-
-
Reaction Initiation & Monitoring:
-
Action: Heat the reaction mixture to 80°C in a pre-heated oil bath.
-
Self-Validation (Colorimetric IPC): Within 5-15 minutes of heating, the solution color must transition from dark purple to a pale yellow or light amber. This color shift is the definitive visual confirmation that the dba ligands have dissociated and the active, monoligated Pd(0)-XPhos catalytic species has formed. (Note: If the solution turns black, palladium black has precipitated, indicating oxygen contamination).
-
-
Reaction Quench & Workup:
-
Action: After 6 hours, cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NH4Cl (10 mL).
-
Causality: NH4Cl mildly neutralizes the basic reaction medium, preventing any post-reaction aldol condensation or degradation of the sensitive aldehyde group.
-
-
Purification:
-
Action: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Experimental workflow emphasizing colorimetric in-process controls.
References
-
4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides Source: Organic Letters - ACS Publications URL:[Link]
Personal protective equipment for handling 4-Chloro-2-fluoro-5-methylbenzaldehyde
An authoritative, self-validating guide to the safe handling, operational logistics, and disposal of 4-Chloro-2-fluoro-5-methylbenzaldehyde.
Introduction & Chemical Profiling
4-Chloro-2-fluoro-5-methylbenzaldehyde (CAS: 177211-30-2) is a highly reactive, halogenated building block frequently utilized in pharmaceutical synthesis and agrochemical development[1]. Due to the presence of multiple halogens (chlorine and fluorine) and an electrophilic aldehyde group, this compound presents specific occupational hazards, primarily acting as a potent skin, eye, and respiratory irritant[2].
This guide establishes a strict operational framework for researchers. By understanding the mechanistic causality behind each safety protocol, laboratories can prevent exposure, ensure regulatory compliance, and maintain absolute scientific integrity.
Hazard Assessment & Quantitative Data
Before initiating any protocol, personnel must understand the physicochemical properties and hazard classifications of the target compound. The following table summarizes the critical safety data[1][2][3].
| Property / Hazard | Specification | Clinical/Safety Implication |
| CAS Number | 177211-30-2 | Unique identifier for safety tracking and SDS retrieval. |
| Molecular Formula | C8H6ClFO | Halogenated organic; strictly dictates waste segregation protocols. |
| Physical State | Solid / Low-melting compound | High risk of aerosolization, dust inhalation, or mucosal contact. |
| GHS Hazard Codes | H315, H319, H335 | Causes localized skin, serious eye, and respiratory tract irritation. |
| Precautionary Codes | P261, P271, P280 | Mandates strict fume hood use and specific barrier PPE. |
| Signal Word | Warning (GHS07) | Requires immediate mitigation of exposure risks prior to handling. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is dictated by the permeation kinetics of halogenated organics and the compound's localized irritation potential.
-
Hand Protection: Standard latex gloves are highly permeable to halogenated compounds and organic solvents. Therefore, heavy-duty nitrile (minimum 8 mil) or neoprene gloves are mandatory [4][4]. Causality: Nitrile and neoprene provide a dense, cross-linked polymer barrier that significantly delays the breakthrough time of lipophilic, halogenated molecules, preventing transdermal absorption and localized dermatitis. For extended handling, double-gloving is highly recommended[4].
-
Eye and Face Protection: Tight-fitting chemical safety goggles conforming to EN 166 or NIOSH standards must be worn at all times [5][5]. Causality: The aldehyde functional group is highly reactive with the nucleophilic mucosal membranes of the eye (H319). Standard safety glasses with side shields are insufficient against vapor accumulation; goggles provide a necessary hermetic seal[5][6].
-
Body Protection: A flame-resistant, fully buttoned laboratory coat and closed-toe shoes are required [7][7]. Avoid synthetic clothing that may generate static electricity or melt upon chemical contact[8].
-
Respiratory Protection: All operations must be conducted within a certified chemical fume hood. If engineering controls are compromised or insufficient, a NIOSH/MSHA or EN 136 approved respirator equipped with an organic vapor cartridge is required [6][6].
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a self-validating system where each step inherently verifies the safety of the subsequent action.
Phase 1: Pre-Operation Verification
-
Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).
-
Don all required PPE (goggles, lab coat, double nitrile/neoprene gloves).
-
Clear the workspace of incompatible materials, specifically strong oxidizers, strong bases, and non-halogenated solvents [9][9].
Phase 2: Dispensing and Manipulation
-
Transfer the sealed container of 4-Chloro-2-fluoro-5-methylbenzaldehyde into the fume hood before opening [10][10].
-
Use non-sparking, anti-static spatulas for weighing. Causality: Halogenated organics can generate static charge; minimizing spark risks prevents the ignition of any highly volatile co-solvents used during the reaction[5].
-
Keep the container at least six inches behind the fume hood sash to ensure all fugitive vapors are captured by the laminar flow[10].
Phase 3: Post-Operation Decontamination
-
Tightly seal the primary container and wipe the exterior with a compatible solvent (e.g., a minimal amount of dichloromethane) before returning it to the designated corrosive/flammable storage cabinet.
-
Wash all reusable glassware immediately. Do not leave contaminated equipment sitting in the sink .
-
Remove outer gloves using the "glove-in-glove" technique to prevent secondary contamination of the skin, disposing of them in the solid hazardous waste bin[11].
Workflow Visualization
Operational workflow for handling and disposing of 4-Chloro-2-fluoro-5-methylbenzaldehyde.
Waste Management & Disposal Plan
Improper disposal of halogenated compounds poses severe environmental and regulatory risks. 4-Chloro-2-fluoro-5-methylbenzaldehyde must be strictly managed as Halogenated Organic Waste [12][12].
Step-by-Step Disposal Protocol:
-
Segregation: NEVER mix halogenated waste with non-halogenated organic waste or aqueous waste[12]. Causality: Mixing can lead to dangerous exothermic reactions. Furthermore, environmental regulations require halogenated waste to undergo specialized high-temperature incineration to prevent the atmospheric release of highly toxic dioxins and furans [13][13].
-
Containment: Collect liquid waste (e.g., reaction filtrates or solvent rinses) in a heavy-duty, clearly labeled High-Density Polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Waste"[9].
-
Solid Waste: Dispose of contaminated consumables (gloves, paper towels, disposable spatulas) in a designated solid hazardous waste bin lined with a chemical-resistant bag.
-
Labeling & Storage: Ensure the waste container is kept securely closed when not actively adding waste. Store in a designated satellite accumulation area within the laboratory until collection by the institutional Environmental Health and Safety (EHS) department[12][14].
References
-
5-chloro-2-fluoro-4-methylbenzaldehyde — Chemical Substance Information. NextSDS. [Link]
-
Standard Operating Procedure SOP039. Loughborough University.[Link]
-
Hazardous Materials Disposal Guide. Nipissing University.[Link]
-
Chamberland SOP Working with Bromine. Chamberland Research. [Link]
-
Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Centre for Environmental Rights.[Link]
-
Flammable Liquids and Solids. The Sarpong Group. [Link]
-
GUIDELINES ON SCHEDULED WASTE MANAGEMENT. Faculty of Science (FSc), Universiti Tunku Abdul Rahman. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-2-fluoro-5-methylbenzaldehyde | 177211-30-2 [sigmaaldrich.com]
- 3. nextsds.com [nextsds.com]
- 4. sarponggroup.com [sarponggroup.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. (S)-3-(4-Fluorobenzyl)piperidine | 275815-80-0 | Benchchem [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. chamberlandresearch.com [chamberlandresearch.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 13. cer.org.za [cer.org.za]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
